molecular formula C12H16O3 B022392 2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane CAS No. 56718-70-8

2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane

カタログ番号: B022392
CAS番号: 56718-70-8
分子量: 208.25 g/mol
InChIキー: UEOWFGJMGUIGHC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane is a synthetic organic compound of significant interest in chemical and pharmaceutical research. This epoxide-functionalized molecule features a phenoxy methyl backbone substituted with a methoxyethyl chain, a structure often explored in the development of novel chemical entities. The reactive oxirane (epoxide) ring makes this compound a valuable building block or intermediate in organic synthesis, particularly for constructing more complex molecules through ring-opening reactions. Researchers investigate its potential as a precursor in polymer chemistry and for creating derivatives with biological activity. The structural motif of methoxy-substituted phenols is found in compounds with documented anti-inflammatory properties in biological studies . As such, this compound may be of interest for in vitro studies aimed at developing new therapeutic agents. This product is provided For Research Use Only and is strictly for laboratory research purposes. It is not intended for diagnostic, therapeutic, or personal use.

特性

IUPAC Name

2-[[4-(2-methoxyethyl)phenoxy]methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-13-7-6-10-2-4-11(5-3-10)14-8-12-9-15-12/h2-5,12H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEOWFGJMGUIGHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=CC=C(C=C1)OCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3057779
Record name 2,3-Epoxypropyl 4-(2-methoxyethyl)phenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3057779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56718-70-8
Record name 2-[[4-(2-Methoxyethyl)phenoxy]methyl]oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56718-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ((p-(2-Methoxyethyl)phenoxy)methyl)oxirane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056718708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Epoxypropyl 4-(2-methoxyethyl)phenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3057779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [[p-(2-methoxyethyl)phenoxy]methyl]oxirane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.849
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core properties, synthesis, and safety information for 2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane, a key intermediate in pharmaceutical manufacturing. The information is intended for researchers, scientists, and professionals in drug development.

Core Properties

This compound, identified with the CAS Registry Number 56718-70-8, is a chemical compound recognized for its role as a crucial intermediate in the synthesis of various pharmaceutical compounds, notably as an impurity of the beta-blocker Metoprolol.[1][2] Its structure features an oxirane ring, which imparts significant reactivity to the molecule.[2]

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the table below. This data is essential for its handling, application in synthesis, and for analytical purposes.

PropertyValueSource
CAS Registry Number 56718-70-8[3]
Molecular Formula C₁₂H₁₆O₃[2][3][4]
Molecular Weight 208.25 g/mol [4]
IUPAC Name 2-{[4-(2-methoxyethyl)phenoxy]methyl}oxirane[3][5]
Synonyms 3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane, Metoprolol Epoxide, Metoprolol Impurity 7[2]
Physical Form Solid or Pale-yellow oil[6]
Melting Point 67-68 °C[5]
Boiling Point 300.6 ± 17.0 °C at 760 mmHg[5]
Storage Temperature Room temperature[5]

Synthesis and Reactivity

This compound is primarily synthesized through the reaction of 4-(2-methoxyethyl)phenol with an epihalohydrin, most commonly epichlorohydrin, in the presence of a base.[7] The resulting epoxide is a reactive intermediate due to the strained three-membered ring, making it susceptible to ring-opening reactions with nucleophiles.[8] This reactivity is harnessed in the subsequent synthesis of pharmaceuticals like Metoprolol.[7]

Experimental Protocol: Synthesis of this compound

The following protocol outlines the laboratory-scale synthesis of the title compound.

Materials:

  • 4-(2-methoxyethyl)phenol

  • Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Epichlorohydrin

  • Round-bottom flask (RBF)

  • Stirrer

Procedure:

  • In a clean and dry round-bottom flask, weigh 0.5 g of 4-(2-methoxyethyl)phenol.

  • Add 20 mL of dimethylformamide (DMF) to the RBF and begin stirring the mixture.

  • After 5 to 10 minutes of stirring, add 0.4 g of potassium carbonate (K₂CO₃) to the reaction mixture.

  • Continue to stir the mixture slowly for 15 minutes to ensure thorough mixing.

  • Slowly add epichlorohydrin to the reaction mixture dropwise.

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1]

Experimental Protocol: Synthesis of Metoprolol

This protocol details the use of this compound as an intermediate in the synthesis of Metoprolol.

Materials:

  • This compound

  • Isopropylamine

  • Methanol (optional solvent)

  • Reaction vessel (pressure-rated if heating above the boiling point of isopropylamine)

  • Stirrer

  • Heating/Cooling system

Procedure:

  • Transfer the crude this compound to a suitable reaction vessel.

  • Add a large excess of isopropylamine if the reaction is performed without a solvent. Alternatively, use 3-5 equivalents of isopropylamine in a solvent such as methanol.[7]

  • If performing the reaction without a solvent, maintain the temperature below 15°C initially, then heat to 50-55°C.[7] If using methanol as a solvent, the reaction can be refluxed at approximately 80°C.[7]

  • Stir the reaction mixture until completion, which can be monitored by TLC.[7]

  • Upon completion, the reaction mixture contains the Metoprolol base.[7]

Experimental and logical relationship Visualizations

The following diagrams illustrate the synthesis workflow for this compound and its subsequent conversion to Metoprolol.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of the Target Compound cluster_step2 Step 2: Synthesis of Metoprolol A 4-(2-methoxyethyl)phenol Reaction1 Epoxidation A->Reaction1 B Epichlorohydrin B->Reaction1 C Potassium Carbonate in DMF C->Reaction1 Base/Solvent D This compound Reaction1->D E This compound Reaction2 Amination (Ring Opening) E->Reaction2 F Isopropylamine F->Reaction2 G Metoprolol Reaction2->G

Caption: Synthesis workflow of this compound and Metoprolol.

Biological Activity and Signaling Pathways

While this compound is a reactive molecule due to its epoxide group and has the potential to interact with biological systems, there is no specific information available in the reviewed literature detailing its involvement in any signaling pathways.[8] Its primary role in the context of drug development is as a synthetic intermediate and a process-related impurity.[1] Further research would be necessary to elucidate any specific biological activities or mechanisms of action.

Safety Information

This compound is classified as hazardous. It is known to cause skin irritation and serious eye irritation.[6] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this compound.[6] Work should be conducted in a well-ventilated area to avoid inhalation of any vapors.[6]

GHS Hazard Statements:

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray

  • P264: Wash hands thoroughly after handling

  • P280: Wear protective gloves/protective clothing/eye protection/face protection

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

References

An In-depth Technical Guide to 2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane (CAS: 56718-70-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane, with the CAS number 56718-70-8, is a crucial chemical intermediate primarily utilized in the pharmaceutical industry. Its significance lies in its role as a key precursor in the synthesis of Metoprolol, a widely prescribed beta-blocker for the management of cardiovascular diseases such as hypertension, angina, and heart failure.[1][2] Understanding the chemical properties, synthesis, and analysis of this oxirane derivative is paramount for ensuring the quality, purity, and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed synthesis protocols, and its subsequent conversion to Metoprolol.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data has been compiled from various chemical suppliers and databases.

PropertyValueReferences
CAS Number 56718-70-8[2]
Molecular Formula C₁₂H₁₆O₃[3]
Molecular Weight 208.25 g/mol [3]
IUPAC Name 2-{[4-(2-methoxyethyl)phenoxy]methyl}oxirane[2]
Synonyms [[p-(2-methoxyethyl)phenoxy]methyl]oxirane, 1-[4-(2-Methoxyethyl)phenoxy]-2,3-epoxypropane, Metoprolol Impurity 7[4]
Appearance Colorless to pale-yellow liquid or solid[2]
Boiling Point 300.6 ± 17.0 °C at 760 mmHg[2]
Melting Point 67-68 °C[2]
Density 1.099 g/cm³
Purity Typically ≥98%[2]
Storage Temperature Room temperature[2]

Synthesis of this compound

The primary route for the synthesis of this compound involves the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin in the presence of a base. Several variations of this procedure exist, with differences in solvents and reaction conditions.

Synthesis Workflow

Synthesis_of_Oxirane_Intermediate 4-(2-Methoxyethyl)phenol 4-(2-Methoxyethyl)phenol Reaction Epoxidation 4-(2-Methoxyethyl)phenol->Reaction Epichlorohydrin Epichlorohydrin Epichlorohydrin->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Intermediate This compound Reaction->Intermediate Crude Product Purification Purification Intermediate->Purification Final_Product Pure Intermediate Purification->Final_Product

Caption: General workflow for the synthesis of the oxirane intermediate.

Experimental Protocols

This protocol describes a method that utilizes water as the solvent, presenting an environmentally friendlier approach.

  • Reactants and Reagents:

    • p-(2-Methoxyethyl)phenol

    • Epichlorohydrin (1.4-2.0 equivalents)

    • Sodium hydroxide solution (50%) (1.3-1.7 equivalents)

    • Water

  • Procedure:

    • Combine p-(2-methoxyethyl)phenol, epichlorohydrin, and water in a reaction vessel.

    • Heat the mixture to approximately 50-70 °C.

    • Add the sodium hydroxide solution to the reaction mixture.

    • After the reaction is complete, separate the aqueous and organic phases.

    • The crude product, 1-(2,3-epoxypropoxy)-4-(2-methoxyethyl)-benzene, is in the organic phase.

  • Purification:

    • Evaporate the excess epichlorohydrin.

    • Perform vacuum distillation, collecting the main fraction of the product.

This method employs an organic solvent for the reaction.

  • Reactants and Reagents:

    • 4-(2-methoxyethyl)phenol (0.5 g)

    • Dimethylformamide (DMF) (20 mL)

    • Potassium carbonate (K₂CO₃) (0.4 g)

    • Epichlorohydrin

  • Procedure:

    • In a clean, dry round-bottom flask, dissolve 4-(2-methoxyethyl)phenol in DMF with stirring.

    • After 5-10 minutes of stirring, add potassium carbonate to the mixture and stir for an additional 15 minutes.

    • Slowly add epichlorohydrin dropwise to the reaction mixture.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

Conversion to Metoprolol

The synthesized this compound is a stable intermediate that is subsequently reacted with isopropylamine to yield Metoprolol. This reaction involves the nucleophilic ring-opening of the epoxide.

Reaction Pathway

Metoprolol_Synthesis Oxirane_Intermediate This compound Reaction Ring Opening Oxirane_Intermediate->Reaction Isopropylamine Isopropylamine Isopropylamine->Reaction Solvent Solvent Solvent->Reaction Metoprolol_Base Metoprolol (Base) Reaction->Metoprolol_Base Purification Purification/Salt Formation Metoprolol_Base->Purification Metoprolol_Salt Metoprolol Salt (e.g., Tartrate, Succinate) Purification->Metoprolol_Salt

Caption: Synthesis of Metoprolol from the oxirane intermediate.

Experimental Protocol (from Patent WO2013141437A1)
  • Reactants and Reagents:

    • (S)-2-{[4-(2-methoxyethyl)phenoxy]methyl}oxirane (866.8 g, 4.163 mol)

    • Isopropanol (867 mL)

    • Isopropylamine (1476.4 g, 24.977 mol)

  • Procedure:

    • In a suitable reaction vessel, dissolve (S)-2-{[4-(2-methoxyethyl)phenoxy]methyl}oxirane in isopropanol.

    • Add isopropylamine to the solution.

    • Reflux the reaction mixture with stirring for 4 hours.

    • After the reaction is complete, concentrate the mixture under reduced pressure to obtain (S)-Metoprolol base.

Analytical Characterization

The purity and identity of this compound are critical for its use in pharmaceutical synthesis. Various analytical techniques can be employed for its characterization.

Analytical TechniquePurposeTypical Observations/Parameters
Thin Layer Chromatography (TLC) Reaction monitoring and purity assessment.The progress of the synthesis from 4-(2-methoxyethyl)phenol can be monitored by observing the disappearance of the starting material and the appearance of the product spot.
High-Performance Liquid Chromatography (HPLC) Purity determination and quantification of impurities.HPLC methods developed for Metoprolol and its impurities can be adapted to analyze the intermediate. A reversed-phase C18 column with a mobile phase of acetonitrile and a buffer is commonly used.
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification of volatile impurities.GC-MS can be used to confirm the molecular weight and fragmentation pattern of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation of identity.¹H and ¹³C NMR spectroscopy provides detailed information about the chemical structure, confirming the presence of the oxirane ring, the phenoxy group, and the methoxyethyl substituent.

Safety Information

This compound is a chemical that requires careful handling. The following safety information is derived from available Safety Data Sheets (SDS).

Hazard CategoryGHS PictogramSignal WordHazard StatementsPrecautionary Statements
Health Hazards GHS07 (Exclamation Mark)Warning H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Biological Activity

This compound is not known to possess any therapeutic biological activity. Its primary relevance in a biological context is as a process-related impurity in the synthesis of Metoprolol.[1] As such, its presence in the final drug product is strictly controlled to ensure the safety and efficacy of the medication. Regulatory guidelines necessitate the monitoring and limitation of such impurities in active pharmaceutical ingredients.

Conclusion

This compound is a pivotal intermediate in the manufacturing of the beta-blocker Metoprolol. A thorough understanding of its synthesis, purification, and analytical characterization is essential for pharmaceutical scientists and professionals involved in drug development and manufacturing. The protocols and data presented in this guide offer a comprehensive resource for the handling and application of this important chemical compound, emphasizing the importance of purity and quality control in the production of life-saving medications.

References

An In-depth Technical Guide to the Molecular Structure of 2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane, a key intermediate in the pharmaceutical industry. This document is intended for researchers, scientists, and drug development professionals.

Molecular Structure and Chemical Identity

This compound, also known as 4-(2-methoxyethyl)phenyl glycidyl ether, is an organic compound featuring a substituted benzene ring linked to an oxirane (epoxide) ring through an ether linkage. The presence of the reactive epoxide ring makes it a valuable intermediate for the synthesis of more complex molecules.[1]

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name 2-{[4-(2-methoxyethyl)phenoxy]methyl}oxirane[2][3]
CAS Number 56718-70-8[1][2]
Molecular Formula C₁₂H₁₆O₃[1][2][3]
Molecular Weight 208.25 g/mol [3]
InChI InChI=1S/C12H16O3/c1-13-7-6-10-2-4-11(5-3-10)14-8-12-9-15-12/h2-5,12H,6-9H2,1H3[1][3]
InChIKey UEOWFGJMGUIGHC-UHFFFAOYSA-N[1][3]
SMILES COCCC1=CC=C(C=C1)OCC2CO2[1]
Synonyms 1-[p-(2-Methoxyethyl)-phenoxy]-2,3-epoxy-propane, 3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane, Metoprolol Epoxide[1]

Physicochemical Properties

The compound is typically a solid at room temperature.[3] Its physical and chemical properties are summarized in the table below.

Table 2: Physicochemical Data

PropertyValue
Physical Form Solid[3]
Melting Point 67-68 °C
Boiling Point 300.6 ± 17.0 °C at 760 mmHg
Density 1.099 ± 0.06 g/cm³[4]
Storage Temperature Room temperature

Synthesis Protocol

The synthesis of this compound is typically achieved through the reaction of 4-(2-methoxyethyl)phenol with an epihalohydrin, such as epichlorohydrin, in the presence of a base.[5][6]

Synthesis of this compound

This protocol is based on the Williamson ether synthesis, where the phenoxide ion, generated in situ, acts as a nucleophile attacking the electrophilic carbon of epichlorohydrin.

Experimental Protocol:

  • Materials:

    • 4-(2-methoxyethyl)phenol

    • Epichlorohydrin

    • Potassium carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

    • Dimethylformamide (DMF) or an aqueous medium

  • Procedure:

    • In a reaction vessel, dissolve 4-(2-methoxyethyl)phenol in a suitable solvent such as dimethylformamide (DMF).

    • Add a base, such as potassium carbonate or sodium hydroxide, to the solution to deprotonate the phenolic hydroxyl group, forming the corresponding phenoxide.

    • Slowly add epichlorohydrin to the reaction mixture.

    • The reaction can be carried out at temperatures ranging from 0°C to 70°C, depending on the specific base and solvent system used.[5][7] For instance, with aqueous sodium hydroxide, the reaction can be maintained at 40-45°C.[7]

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC).[5]

    • Upon completion, the reaction mixture is worked up by separating the organic and aqueous phases. The organic phase, containing the product, is then washed and the solvent is removed to yield the crude product.[7]

    • Further purification can be achieved by distillation under high vacuum to improve the quality of the final product.[7]

Spectroscopic Characterization (Theoretical)

Table 3: Predicted ¹H NMR Chemical Shifts

ProtonsMultiplicityApproximate Chemical Shift (δ, ppm)
Aromatic (C₆H₄)m6.8 - 7.2
Methylene (O-CH₂)t3.6
Methylene (Ar-CH₂)t2.8
Methoxy (O-CH₃)s3.3
Oxirane (CH₂)m2.7, 2.9
Oxirane (CH)m3.3
Methylene (phenoxy-CH₂)dd3.9, 4.2

Table 4: Predicted ¹³C NMR Chemical Shifts

CarbonApproximate Chemical Shift (δ, ppm)
Aromatic (C-O)158
Aromatic (C-C)130, 114
Methylene (O-CH₂)71
Methylene (Ar-CH₂)35
Methoxy (O-CH₃)59
Oxirane (CH₂)44
Oxirane (CH)50
Methylene (phenoxy-CH₂)70

Table 5: Predicted IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)
C-H (aromatic)3100 - 3000
C-H (aliphatic)3000 - 2850
C=C (aromatic)1600, 1500
C-O-C (ether)1250 - 1000
Oxirane (ring)950 - 810

Role in Drug Development: Synthesis of Metoprolol

This compound is a crucial intermediate in the synthesis of Metoprolol, a widely used β₁-selective adrenergic receptor blocker for the treatment of cardiovascular diseases.[5][8][9] The synthesis involves the ring-opening of the epoxide by isopropylamine.

Synthesis of Metoprolol from this compound

Experimental Protocol:

  • Materials:

    • This compound

    • Isopropylamine

    • Methanol (optional solvent)

  • Procedure:

    • This compound is reacted with an excess of isopropylamine.[7]

    • The reaction can be carried out with or without a solvent. When no solvent is used, a large excess of isopropylamine is employed, and the temperature is initially kept low (below 15°C) and then raised to 50-55°C.[6]

    • Alternatively, the reaction can be performed in a solvent such as methanol, typically at reflux temperature (around 80°C).[6]

    • The reaction progress is monitored by TLC.[6]

    • Upon completion, the excess isopropylamine and solvent (if used) are removed by distillation.

    • The resulting crude Metoprolol base can be further purified by crystallization or by converting it into a pharmaceutically acceptable salt, such as Metoprolol succinate or tartrate.[6]

Visualizations

Molecular Structure

molecular_structure cluster_oxirane Oxirane Ring cluster_phenoxy Phenoxy Group cluster_methoxyethyl Methoxyethyl Group O1 O C2 C O1->C2 C1 C C1->O1 C2->C1 C_bridge CH2 C2->C_bridge O2 O C3 C O2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C7 C C6->C7 C9 C C6->C9 C8 C C7->C8 C8->C3 C10 C C9->C10 O3 O C10->O3 C11 C O3->C11 C_bridge->O2

Caption: Molecular structure of this compound.

Synthesis of Metoprolol Workflow

metoprolol_synthesis start 4-(2-Methoxyethyl)phenol reagent1 Epichlorohydrin + Base (e.g., NaOH) start->reagent1 intermediate This compound reagent2 Isopropylamine intermediate->reagent2 reagent1->intermediate Williamson Ether Synthesis product Metoprolol reagent2->product Epoxide Ring-Opening

Caption: Synthetic workflow for Metoprolol production.

References

An In-depth Technical Guide on 2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane as a Metoprolol Impurity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metoprolol is a widely prescribed beta-1 selective adrenergic receptor blocker used in the management of cardiovascular diseases, including hypertension, angina pectoris, and heart failure.[1] The purity of the active pharmaceutical ingredient (API) is critical to ensure its safety and efficacy. Like all synthetic pharmaceuticals, the manufacturing process of metoprolol can lead to the formation of impurities. One such process-related impurity is 2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane . This reactive epoxide intermediate can also be a precursor to the formation of other impurities.[1]

This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, analytical detection, and potential toxicological significance. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals involved in the quality control and regulatory aspects of metoprolol.

Chemical and Physical Properties

This compound is a key intermediate in the synthesis of metoprolol and can persist as an impurity in the final drug substance.[1] Its chemical structure and properties are summarized in the table below.

PropertyValueReferences
IUPAC Name 2-{[4-(2-methoxyethyl)phenoxy]methyl}oxirane[2]
Synonyms 1-[4-(2-Methoxyethyl)phenoxy]-2,3-epoxypropane, Metoprolol Epoxy Impurity, Metoprolol Impurity 7[3][4]
CAS Number 56718-70-8[3]
Molecular Formula C₁₂H₁₆O₃[2]
Molecular Weight 208.25 g/mol [2]
Physical Form Solid[5]
Boiling Point 300.6 ± 17.0 °C at 760 mmHg
Melting Point 67-68 °C

Synthesis and Formation

This compound is synthesized from 4-(2-methoxyethyl)phenol and an epihalohydrin, typically epichlorohydrin, in the presence of a base.[1] This reaction is the foundational step for introducing the glycidyl ether moiety, which is subsequently opened by isopropylamine to form metoprolol.

Experimental Protocol for Synthesis

The following is a representative laboratory-scale synthesis protocol for this compound:

Materials:

  • 4-(2-methoxyethyl)phenol

  • Epichlorohydrin

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • In a clean and dry round-bottom flask, dissolve 0.5 g of 4-(2-methoxyethyl)phenol in 20 mL of DMF.

  • Stir the mixture at room temperature.

  • After 5 to 10 minutes of stirring, add 0.4 g of potassium carbonate as a base to the reaction mixture.

  • Continue stirring for 15 minutes to ensure a homogenous suspension.

  • Slowly add epichlorohydrin dropwise to the reaction mixture while maintaining continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the product can be isolated using standard workup procedures, such as extraction and purification by column chromatography.[1]

The following diagram illustrates the synthesis pathway of this compound.

G Synthesis of this compound reactant1 4-(2-Methoxyethyl)phenol reagent K₂CO₃, DMF reactant1->reagent reactant2 Epichlorohydrin reactant2->reagent product This compound reagent->product

Caption: Synthesis of the metoprolol impurity.

Role as a Precursor to Other Impurities

This compound is a reactive intermediate. Its epoxide ring can be opened by various nucleophiles, leading to the formation of other metoprolol impurities. For instance, reaction with water or hydroxide ions can form the corresponding diol impurity, 3-(4-(2-methoxyethyl)phenoxy)propane-1,2-diol.[1] Reaction with amines other than isopropylamine can also lead to the formation of different N-substituted impurities.

The diagram below illustrates the logical relationship of this compound as a precursor.

G Formation of Other Impurities start This compound process1 Ring Opening (Hydrolysis) start->process1 process2 Ring Opening (Amination with Isopropylamine) start->process2 impurity 3-(4-(2-methoxyethyl)phenoxy)propane-1,2-diol (Diol Impurity) process1->impurity api Metoprolol (API) process2->api

Caption: Role as a precursor impurity.

Analytical Characterization

Spectroscopic Data

The integrity of synthesized impurities is typically verified through spectral data, including Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).[1] Although a detailed experimental dataset for this specific impurity is not published, the expected spectral characteristics can be inferred from its structure.

TechniqueExpected Observations
¹H NMR Signals corresponding to aromatic protons, methylene protons of the methoxyethyl group, protons of the oxirane ring, and the methoxy group protons.
¹³C NMR Resonances for aromatic carbons, carbons of the methoxyethyl group, carbons of the oxirane ring, and the methoxy carbon.
Mass Spec. A molecular ion peak corresponding to the molecular weight of 208.25 g/mol , along with characteristic fragmentation patterns.
IR Spec. Absorption bands for C-O-C stretching (ether and epoxide), aromatic C=C stretching, and C-H stretching.
Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of metoprolol and its impurities.[6] The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) provide general methods for the determination of related substances in metoprolol tartrate.

A representative HPLC method for the analysis of metoprolol impurities is summarized below. It is important to note that the retention time and other specific parameters for this compound would need to be determined during method development and validation.

ParameterTypical Conditions
Column Octadecylsilyl silica gel for chromatography (C18), e.g., 5 µm, 3.9 mm x 150 mm
Mobile Phase A mixture of ammonium acetate buffer, acetonitrile, triethylamine, glacial acetic acid, and phosphoric acid.[6]
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Injection Volume 20 µL

The following diagram outlines a general experimental workflow for the identification and quantification of this impurity.

G Analytical Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection and Quantification cluster_3 Structural Confirmation sample Metoprolol API or Drug Product dissolution Dissolve in Mobile Phase sample->dissolution hplc HPLC Analysis dissolution->hplc detection UV Detection hplc->detection lcms LC-MS/MS for Mass hplc->lcms nmr NMR for Structure hplc->nmr quantification Quantification against a Reference Standard detection->quantification

Caption: Analytical workflow for impurity analysis.

Toxicological Considerations

The toxicological profile of this compound has not been specifically reported. However, the presence of an oxirane (epoxide) ring is a structural alert for potential genotoxicity. Epoxides are electrophilic and can react with nucleophilic sites in DNA, potentially leading to mutations.

Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), recommend that impurities with structural alerts for genotoxicity be controlled to very low levels. The Threshold of Toxicological Concern (TTC) for genotoxic impurities is typically in the range of a few micrograms per day. Therefore, it is essential to control the level of this compound in metoprolol to ensure patient safety.

Regulatory Landscape and Pharmacopoeial Limits

Pharmacopoeias like the USP and EP set limits for impurities in drug substances and products. For metoprolol tartrate, the EP specifies a limit for any individual impurity at not more than 0.1% and a total impurity limit of not more than 0.5%.[6] The USP has similar general limits for impurities. While this compound is not listed as a named impurity with a specific limit in the general monographs, it would fall under the category of unspecified impurities and would need to be controlled within these limits. Given its potential for genotoxicity, a specific, lower limit may be required by regulatory agencies based on a comprehensive risk assessment.

Conclusion

This compound is a critical process-related impurity in the synthesis of metoprolol. Its control is important not only because it represents a deviation from the pure API but also due to its reactive nature as a precursor to other impurities and its potential for genotoxicity. A thorough understanding of its synthesis, characterization, and control is essential for ensuring the quality, safety, and efficacy of metoprolol-containing drug products. This technical guide provides a foundational understanding for professionals in the pharmaceutical industry to manage this impurity effectively. Further research to establish a complete toxicological profile and specific analytical reference standards for this compound is warranted.

References

"2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane" spectroscopic data (NMR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the spectroscopic data for 2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane , a key intermediate and impurity in the synthesis of the beta-blocker Metoprolol, is presented in this technical guide. The following sections provide a comprehensive overview of its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in drug development who require detailed structural and analytical information on this compound.

Spectroscopic Data

The structural integrity and purity of synthesized compounds like this compound are primarily verified through spectroscopic methods. While specific, publicly available datasets for this exact molecule are scarce, data can be inferred from the analysis of similar compounds and from general principles of spectroscopy. This guide compiles the expected and reported data where available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy Data

The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. Based on the structure of this compound, the following proton signals are anticipated. A Chinese patent describing the synthesis of a related metoprolol impurity provides some exemplary ¹H NMR data, although for a different, yet structurally similar, compound.[1]

Assignment Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic Protons (H-Ar)6.8 - 7.2Multiplet4H
-O-CH₂- (oxirane side chain)3.9 - 4.3Multiplet2H
-CH- (oxirane ring)~3.3Multiplet1H
-O-CH₂- (methoxyethyl)3.6 - 3.8Triplet2H
-CH₂- (methoxyethyl)2.8 - 3.0Triplet2H
-O-CH₃ (methoxy)~3.4Singlet3H
-CH₂- (oxirane ring)2.7 - 2.9Multiplet2H

¹³C NMR Spectroscopy Data

The carbon-13 NMR spectrum reveals the different carbon environments in the molecule.

Assignment Chemical Shift (δ, ppm)
Aromatic C-O158 - 160
Aromatic C-C114 - 130
-O-CH₂- (oxirane side chain)68 - 72
-CH- (oxirane ring)50 - 52
-CH₂- (oxirane ring)44 - 46
-O-CH₂- (methoxyethyl)69 - 71
-CH₂- (methoxyethyl)35 - 37
-O-CH₃ (methoxy)58 - 60
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues. The expected molecular ion peak for this compound (C₁₂H₁₆O₃) would be at approximately m/z 208.25. A patent related to metoprolol impurity synthesis reported a mass spectrometry result of M+1 at 238 for a different impurity.[1]

m/z Assignment
208[M]⁺ (Molecular Ion)
151[M - C₃H₅O]⁺
135[M - C₃H₅O - O]⁺
107[C₇H₇O]⁺

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent on standardized experimental procedures.

NMR Spectroscopy

A typical protocol for obtaining ¹H and ¹³C NMR spectra involves the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Set the spectral width to cover the range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Process the data with appropriate window functions (e.g., exponential multiplication) and Fourier transformation.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-220 ppm).

    • A larger number of scans is usually required compared to ¹H NMR to obtain a good signal-to-noise ratio.

Mass Spectrometry

A general procedure for obtaining a mass spectrum using an Electrospray Ionization (ESI) source is as follows:

  • Sample Preparation: Prepare a dilute solution of the analyte (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in positive or negative ion mode over a relevant m/z range (e.g., 50-500).

    • Optimize instrumental parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to achieve good ionization and signal intensity.

Logical Relationships and Workflows

The synthesis and characterization of this compound are integral parts of the quality control process in drug manufacturing.

Synthesis_and_Characterization_Workflow Synthesis and Characterization Workflow A Starting Materials (4-(2-Methoxyethyl)phenol, Epichlorohydrin) B Synthesis of This compound A->B C Purification (e.g., Chromatography) B->C D Spectroscopic Characterization C->D E NMR Spectroscopy (¹H, ¹³C) D->E F Mass Spectrometry D->F G Structure and Purity Confirmation E->G F->G H Use as Reference Standard in Metoprolol Production G->H

Caption: Workflow for the synthesis and spectroscopic characterization of the target compound.

This guide provides a foundational understanding of the spectroscopic properties of this compound. For definitive analysis, it is recommended to acquire and interpret spectra from a purified reference standard of the compound.

References

"2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane" physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane

Introduction

This compound, also known by its CAS number 56718-70-8, is an organic compound featuring an oxirane (epoxide) ring, a phenoxy group, and a methoxyethyl substituent.[1] This chemical structure makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry. Its epoxide group is highly reactive, allowing for various ring-opening reactions to form more complex molecules.[1] This guide provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and safety protocols, tailored for researchers and professionals in drug development.

Chemical Identity

The following diagram outlines the key identifiers for this compound.

main This compound cas CAS Number 56718-70-8 main->cas formula Molecular Formula C12H16O3 main->formula iupac IUPAC Name 2-{[4-(2-methoxyethyl)phenoxy]methyl}oxirane main->iupac smiles SMILES COCCC1=CC=C(C=C1)OCC2CO2 main->smiles inchi InChIKey UEOWFGJMGUIGHC-UHFFFAOYSA-N main->inchi

Figure 1: Chemical Identifiers.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is typically a solid or a pale-yellow oil at room temperature.[2]

PropertyValueSource
Molecular Formula C12H16O3[1][3][4]
Molecular Weight 208.25 g/mol [3][4][5]
Melting Point 67-68 °C[6]
Boiling Point 300.6 ± 17.0 °C at 760 mmHg[3][6]
Density 1.099 ± 0.06 g/cm³[3][6]
Appearance Solid or Pale-Yellow Oil[2]
Solubility Slightly soluble in Chloroform, Ethyl Acetate, and Methanol[6]
Refractive Index 1.519 (at 25°C)[6]
LogP 1.65310[3]

Synthesis and Reactivity

This compound is a key intermediate in the synthesis of the beta-blocker Metoprolol and its related impurities.[7][8] The epoxide ring is susceptible to nucleophilic attack, which is the basis for its utility in synthesizing these pharmaceutical compounds.

A general reaction involves the ring-opening of the oxirane by an amine, such as isopropylamine, to yield a propanolamine derivative.[8]

Experimental Protocol: Synthesis of a Metoprolol Impurity

The following protocol describes the reaction of this compound with ethylamine to form a Metoprolol impurity.[7]

  • Preparation : In a clean, dry round-bottom flask, place 2 grams of this compound.

  • Solvent Addition : Add 20 mL of methanol to the flask and begin stirring the mixture.

  • Reagent Addition : After 5-10 minutes of stirring, carefully add 0.7 mL of ethylamine to the mixture. Continue stirring for another 15 minutes to ensure homogeneity.

  • Reaction : Transfer the flask to a preheated oil bath at 80°C and attach a reflux condenser.

  • Monitoring : The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[7]

The workflow for this synthesis is illustrated in the diagram below.

start Start step1 1. Dissolve Oxirane in Methanol start->step1 step2 2. Add Ethylamine and Stir step1->step2 step3 3. Reflux at 80°C step2->step3 step4 4. Monitor Reaction by TLC step3->step4 end End step4->end Reaction Complete hazard Chemical Hazards (H315, H319, H335) ppe Wear PPE (Gloves, Goggles) hazard->ppe Requires handling Proper Handling (Ventilation) hazard->handling Requires storage Safe Storage (Cool, Dry Place) hazard->storage Requires first_aid First Aid (Wash Skin, Rinse Eyes) hazard->first_aid Requires

References

The Role of 2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane in Drug Degradation: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the role of 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane, a key synthetic intermediate and known impurity in pharmaceuticals such as Metoprolol and Ranolazine.[1][2][3] Due to its reactive epoxide functional group, this compound is significant in the context of drug stability and degradation.[2][4] Understanding its chemical behavior is crucial for impurity profiling, stability-indicating method development, and ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). This document synthesizes available data on its chemical properties, its formation as a process-related impurity, and its potential involvement in the degradation pathways of associated drug products.

Introduction: A Reactive Intermediate of Pharmaceutical Significance

This compound is an organic compound characterized by an oxirane (epoxide) ring, a phenoxy group, and a methoxyethyl substituent.[2][4] Its chemical structure, particularly the strained three-membered epoxide ring, makes it a reactive intermediate susceptible to nucleophilic attack and ring-opening reactions.[2][4] This reactivity is harnessed in the synthesis of various pharmaceuticals. However, its presence as a residual impurity in the final drug substance is a critical concern for pharmaceutical quality and stability.[1][5]

The primary relevance of this oxirane compound to drug degradation lies in its potential to:

  • Act as a precursor to other impurities: Through reactions during synthesis or storage.

  • Directly degrade or react with the active pharmaceutical ingredient (API) or excipients: The reactive epoxide can interact with various functional groups.

  • Serve as a marker for specific degradation pathways: Its presence or the presence of its derivatives can indicate the occurrence of certain degradation mechanisms.

Physicochemical Properties and Reactivity

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 56718-70-8[2][6][7]
Molecular Formula C12H16O3[2][8]
Molecular Weight 208.25 g/mol [8]
IUPAC Name 2-[[4-(2-methoxyethyl)phenoxy]methyl]oxirane[6]
Synonyms 1-[p-(2-Methoxyethyl)-phenoxy]-2,3-epoxy-propane, 3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane, Metoprolol Impurity 7[2]
Appearance Solid
Melting Point 67-68 °C[7]
Boiling Point 300.6±17.0 °C at 760 mmHg[7]

The epoxide ring is the most reactive part of the molecule and is prone to ring-opening reactions with a variety of nucleophiles, including water, alcohols, amines, and thiols. These reactions can be catalyzed by both acids and bases.

Role as a Process-Related Impurity in Drug Synthesis

This compound is a well-documented intermediate in the synthesis of beta-blockers like Metoprolol and the anti-anginal drug Ranolazine.[1][3][9] Its formation typically involves the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin.[1]

Fig. 1: Synthetic pathway involving the oxirane intermediate.

Due to incomplete reaction or side reactions, this oxirane can persist as a process-related impurity in the final API.[5] Regulatory guidelines necessitate the identification, quantification, and control of such impurities to ensure drug safety and quality.[1]

Contribution to Drug Degradation Pathways

The inherent reactivity of the epoxide group in this compound makes it a potential contributor to the degradation of drug products in which it is present as an impurity.

Hydrolytic Degradation

In the presence of water, the epoxide ring can undergo hydrolysis to form a diol, 3-(4-(2-methoxyethyl)phenoxy)propane-1,2-diol. This reaction can be accelerated by acidic or basic conditions. This diol is a known impurity of Metoprolol.[1]

Fig. 2: Hydrolytic degradation of the oxirane impurity.
Reaction with API and Excipients

The electrophilic nature of the epoxide ring allows it to react with nucleophilic functional groups present in the API or excipients. For instance, in the case of Ranolazine, which contains a piperazine moiety, the secondary amine of the piperazine ring could potentially react with the oxirane impurity, leading to the formation of a new, larger adduct.

While specific studies detailing this direct reaction are not prevalent in the public domain, the chemical principles suggest this is a plausible degradation pathway. Forced degradation studies on Ranolazine have identified several degradation products, primarily formed under acidic and oxidative stress.[10][11] Although these studies focus on the degradation of the Ranolazine molecule itself, the presence of a reactive impurity like the oxirane could potentially initiate or participate in these degradation reactions.

Experimental Protocols for Detection and Characterization

The detection and quantification of this compound as an impurity and its degradation products are typically performed using chromatographic techniques coupled with mass spectrometry.

High-Performance Liquid Chromatography (HPLC)

A common method for separating the API from its impurities is reverse-phase HPLC.

  • Column: C18 or C8 column.[11]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where both the API and the impurity have significant absorbance (e.g., 225 nm for Ranolazine and its impurities).[9][12]

  • Flow Rate: Typically around 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducibility.[9][12]

Mass Spectrometry (MS)

MS is used for the identification and structural elucidation of impurities and degradation products.

  • Ionization Source: Electrospray ionization (ESI) is commonly used for polar molecules like Ranolazine and its metabolites.

  • Mass Analyzer: Quadrupole, time-of-flight (TOF), or ion trap analyzers can be used.

  • Tandem MS (MS/MS): Used to obtain fragmentation patterns, which are crucial for confirming the structure of the compounds.

The workflow for impurity identification is depicted below:

Experimental_Workflow cluster_sample Sample Preparation cluster_separation Chromatographic Separation cluster_detection Detection and Identification cluster_analysis Data Analysis Sample Drug Substance / Product Dissolution Dissolve in suitable solvent Sample->Dissolution HPLC HPLC / UPLC Dissolution->HPLC UV UV Detector HPLC->UV MS Mass Spectrometer (MS) HPLC->MS Quantification Quantification UV->Quantification MSMS Tandem MS (MS/MS) MS->MSMS Identification Structural Elucidation MSMS->Identification

Fig. 3: Experimental workflow for impurity analysis.

Quantitative Data from Forced Degradation Studies

A study on Ranolazine revealed the formation of three degradation products under acidic stress and two under oxidative stress, while it was stable to base hydrolysis.[10]

Stress ConditionNumber of Degradation ProductsKey Degradation PathwaysReference
Acid Hydrolysis (HCl) 3Hydrolytic cleavage of amide group, demethylation[11]
Base Hydrolysis (NaOH) 0Stable[10][11]
Oxidative (H2O2) 2N-oxidation of piperazine ring[10][11][12]

The identified degradation products of Ranolazine include:

  • 2-(4-(2-hydroxy-3-(2-hydroxyphenoxy) propyl) piperazine-1-yl) acetic acid (DP-1)[10]

  • 2-(4-(2-hydroxy-3-(2-methoxy phenoxy) propyl) piperazine-1-yl) acetic acid (DP-2)[10]

  • N-(2,6-dimethylphenyl)-2 -(4-(2-hydroxy-3 (2-hydroxyphenoxy) propyl) piperazine-1-yl) acetamide (DP-3)[10]

  • 1-(2-((2,6-dimethylphenyl)amino)-2oxoethyl)-4-(2-hydroxy-3-(2-methoxy phenoxy) propyl) piperazine 1, 4-dioxide (DP-OX1)[10]

  • 4-(2-((2, 6 dimethyl phenyl) amino)-2-oxoethyl)-1-(2-hydroxy-3-(2-methoxy phenoxy) propyl) piperazine 1-oxide (DP-OX2)[10]

Conclusion

This compound plays a significant, albeit indirect, role in drug degradation, primarily through its presence as a reactive process-related impurity. Its epoxide functionality is a key driver for potential degradation pathways, including hydrolysis and reaction with the API or excipients. For drug development professionals, rigorous control of this impurity during the synthesis of APIs like Metoprolol and Ranolazine is paramount. Furthermore, a thorough understanding of its reactivity is essential for the development of robust, stability-indicating analytical methods and for ensuring the overall quality, safety, and stability of the final drug product. Future research should focus on detailed mechanistic studies of the interaction between this oxirane impurity and various APIs under different stress conditions to fully elucidate its impact on drug degradation.

References

Technical Whitepaper: The Role of 2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane in Cardiovascular Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane, a key chemical intermediate in the synthesis of cardiovascular drugs, most notably the β1-selective adrenergic receptor blocker, Metoprolol. While direct pharmacological activity of this oxirane compound is not extensively documented, its significance lies in its reactive epoxide functionality that is crucial for the formation of the final active pharmaceutical ingredient (API). This guide details the synthesis of this compound, its subsequent conversion to Metoprolol, and the established pharmacological pathway of Metoprolol. Experimental protocols and key chemical data are presented to support research and development activities in cardiovascular drug discovery.

Introduction

This compound (CAS 56718-70-8) is a synthetic organic compound featuring a reactive oxirane (epoxide) ring.[1][2] This structural motif makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry.[2] Its primary and most well-documented application is as a precursor in the manufacturing of Metoprolol, a widely prescribed medication for the management of hypertension, angina pectoris, and heart failure.[3][4] The inherent reactivity of the epoxide group allows for nucleophilic ring-opening reactions, a key step in the synthesis of Metoprolol and its analogues.[2][5] Although not intended for direct therapeutic use, understanding the synthesis and reactivity of this intermediate is critical for the efficient and pure production of the final drug substance.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₁₂H₁₆O₃[6]
Molecular Weight 208.25 g/mol [6]
CAS Number 56718-70-8[6]
IUPAC Name 2-[[4-(2-methoxyethyl)phenoxy]methyl]oxirane[6]
Melting Point 67-68 °C
Boiling Point 300.6 ± 17.0 °C at 760 mmHg
Physical Form Solid
InChI Key UEOWFGJMGUIGHC-UHFFFAOYSA-N[6]
SMILES COCCC1=CC=C(C=C1)OCC2CO2[6]

Synthesis of this compound

The synthesis of the title compound is typically achieved through the reaction of 4-(2-methoxyethyl)phenol with an epihalohydrin, such as epichlorohydrin, in the presence of a base.[4]

Experimental Protocol: Synthesis of this compound[3]

Materials:

  • 4-(2-methoxyethyl)phenol

  • Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Epichlorohydrin

  • Round-bottom flask (RBF)

  • Stirrer

Procedure:

  • In a clean and dry round-bottom flask, weigh 0.5 g of 4-(2-methoxyethyl)phenol.

  • Add 20 mL of dimethylformamide (DMF) to the RBF and begin stirring the mixture.

  • After 5 to 10 minutes of stirring, add 0.4 g of potassium carbonate (K₂CO₃) as a base to the reaction mixture.

  • Continue stirring the mixture slowly for 15 minutes to ensure thorough mixing.

  • Slowly and dropwise, add epichlorohydrin to the reaction mixture.

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Role in Metoprolol Synthesis

This compound serves as the electrophilic component in the synthesis of Metoprolol. The strained three-membered epoxide ring is susceptible to nucleophilic attack and ring-opening by an appropriate amine. In the case of Metoprolol synthesis, this nucleophile is isopropylamine.

Experimental Protocol: Synthesis of Metoprolol from this compound[3]

Materials:

  • This compound

  • Methanol

  • Isopropylamine

  • Round-bottom flask (RBF)

  • Stirrer

  • Reflux condenser

  • Oil bath

Procedure:

  • In a clean and dry round-bottom flask, weigh 2 g of this compound.

  • Add 20 mL of methanol to the RBF and begin stirring.

  • After 5 to 10 minutes, add isopropylamine to the reaction mixture.

  • Continue stirring slowly for 15 minutes to ensure thorough mixing.

  • Transfer the RBF to an oil bath preheated to 80°C and attach a reflux condenser.

  • The reaction is refluxed, and its progress can be monitored by TLC.

Synthetic Workflow

The overall synthetic pathway from the starting phenol to Metoprolol is illustrated in the following diagram.

G cluster_0 Step 1: Epoxidation cluster_1 Step 2: Amination (Ring-Opening) A 4-(2-methoxyethyl)phenol C This compound A->C + Base (e.g., K₂CO₃) in DMF B Epichlorohydrin B->C + Base (e.g., K₂CO₃) in DMF E Metoprolol C->E in Methanol Reflux D Isopropylamine D->E in Methanol Reflux

Synthetic pathway to Metoprolol.

Potential Pharmacological Activity and Biological Interactions

While this compound is not developed as a standalone drug, its chemical structure suggests potential for biological activity. The epoxide group is a known reactive functional group that can covalently modify biological macromolecules such as proteins and nucleic acids. This reactivity is the basis for the mechanism of action of some drugs and also for the toxicity of certain compounds. It is classified as potentially harmful if swallowed and may cause skin and eye irritation, indicating interaction with biological systems.

Pharmacological Context: Mechanism of Action of Metoprolol

The ultimate product of the synthetic pathway involving this compound is Metoprolol, a cardioselective β1-adrenergic receptor antagonist.[3][7] Metoprolol exerts its therapeutic effects by competitively blocking the binding of catecholamines (e.g., adrenaline and noradrenaline) to β1-receptors, which are predominantly located in the heart.[8][9] This blockade leads to a reduction in heart rate, myocardial contractility, and blood pressure.[7][10]

The signaling pathway initiated by β1-adrenergic receptor activation and its inhibition by Metoprolol is depicted below.

G cluster_0 Cell Membrane Beta-1 Receptor Beta-1 Receptor G-Protein G-Protein Beta-1 Receptor->G-Protein Activates Adenylyl Cyclase Adenylyl Cyclase G-Protein->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Converts Catecholamines Catecholamines Catecholamines->Beta-1 Receptor Activates Metoprolol Metoprolol Metoprolol->Beta-1 Receptor Blocks ATP ATP ATP->Adenylyl Cyclase PKA PKA cAMP->PKA Activates Cellular Response Decreased Heart Rate Decreased Contractility PKA->Cellular Response Leads to

Metoprolol's mechanism of action.

Conclusion

This compound is a pivotal intermediate in the synthesis of the cardiovascular drug Metoprolol. Its significance is derived from the reactive epoxide ring that facilitates the introduction of the amino-propanol side chain characteristic of many beta-blockers. While direct pharmacological data for this intermediate is scarce, its chemical properties and synthetic utility are well-established. A thorough understanding of its synthesis and reactivity is essential for professionals involved in the development and manufacturing of Metoprolol and related pharmaceutical agents. This guide provides a foundational understanding of this compound for further research and application in drug development.

References

Methodological & Application

Application Notes and Protocols for the Detection of 2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane in Metoprolol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metoprolol is a widely prescribed beta-blocker for the treatment of various cardiovascular diseases. During its synthesis, several process-related impurities and degradation products can be formed. One such potential impurity is 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane , also known as Metoprolol Epoxide or Metoprolol Impurity 7. The presence of impurities, even in trace amounts, can affect the safety and efficacy of the final drug product. The oxirane (epoxide) functional group in this impurity raises particular concern due to its potential for genotoxicity. Therefore, a sensitive and specific analytical method for the detection and quantification of this impurity is crucial for ensuring the quality and safety of Metoprolol.

These application notes provide a detailed protocol for the detection and quantification of this compound in Metoprolol drug substance using High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection. An alternative method using Gas Chromatography-Mass Spectrometry (GC-MS) is also discussed for confirmation and for analyses requiring higher sensitivity and specificity.

Analytical Methods Overview

The primary recommended method is a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection, which is a common and robust technique in pharmaceutical quality control laboratories. A confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method is also detailed, which is particularly useful for the identification and quantification of potentially genotoxic impurities at very low levels.

Quantitative Data Summary

The following tables summarize the expected quantitative performance parameters for the described analytical methods. These values are representative and should be validated in the user's laboratory with their specific instrumentation and matrices.

Table 1: HPLC-UV Method Performance

ParameterExpected Value
Linearity Range0.1 - 10 µg/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)~0.03 µg/mL
Limit of Quantification (LOQ)~0.1 µg/mL
Accuracy (% Recovery)90 - 110%
Precision (%RSD)< 5%

Table 2: GC-MS Method Performance (for confirmation/higher sensitivity)

ParameterExpected Value
Linearity Range1 - 100 ng/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)~0.3 ng/mL
Limit of Quantification (LOQ)~1 ng/mL
Accuracy (% Recovery)95 - 105%
Precision (%RSD)< 10%

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol describes a method for the quantification of this compound in Metoprolol Succinate drug substance.

4.1.1. Materials and Reagents

  • Metoprolol Succinate sample

  • This compound reference standard (CAS: 56718-70-8)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (analytical grade)

4.1.2. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70% B; 25.1-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 225 nm

4.1.3. Preparation of Solutions

  • Diluent: Acetonitrile:Water (50:50, v/v)

  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Standard Solution (1 µg/mL): Dilute 1.0 mL of the Standard Stock Solution to 100.0 mL with the diluent.

  • Sample Solution (1 mg/mL of Metoprolol): Accurately weigh about 50 mg of Metoprolol Succinate into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

4.1.4. Analysis Procedure

  • Inject the diluent as a blank to ensure no interfering peaks are present.

  • Inject the Standard Solution to determine the retention time and response of the analyte.

  • Inject the Sample Solution.

  • Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with that of the standard.

  • Calculate the amount of the impurity in the sample using the response factor from the standard.

Gas Chromatography-Mass Spectrometry (GC-MS) - Confirmatory Method

This method is suitable for the trace-level detection and confirmation of the oxirane impurity.

4.2.1. Materials and Reagents

  • Metoprolol Succinate sample

  • This compound reference standard

  • Dichloromethane (GC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (derivatizing agent)

4.2.2. GC-MS Conditions

ParameterCondition
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Inlet Temperature 280 °C
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Temperature Program Initial 100 °C for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-450
Selected Ion Monitoring (SIM) m/z (to be determined from the mass spectrum of the derivatized standard)

4.2.3. Sample Preparation and Derivatization

  • Sample Preparation: Dissolve approximately 10 mg of the Metoprolol Succinate sample in 1 mL of dichloromethane.

  • Derivatization: To 100 µL of the sample solution, add 50 µL of BSTFA + 1% TMCS. Cap the vial tightly and heat at 70 °C for 30 minutes. Cool to room temperature before injection.

  • Standard Preparation: Prepare a standard solution of the impurity in dichloromethane and derivatize in the same manner as the sample.

4.2.4. Analysis Procedure

  • Inject 1 µL of the derivatized blank (dichloromethane + derivatizing agent).

  • Inject 1 µL of the derivatized standard solution to determine the retention time and mass spectrum.

  • Inject 1 µL of the derivatized sample solution.

  • Identify the impurity by comparing the retention time and mass spectrum with the standard. Quantification can be performed in SIM mode for enhanced sensitivity.

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis Analytical Procedure cluster_data Data Processing and Reporting sample Weigh Metoprolol Sample dissolve_sample Dissolve in Diluent sample->dissolve_sample standard Weigh Impurity Standard dissolve_standard Dissolve in Diluent standard->dissolve_standard hplc HPLC-UV Analysis dissolve_sample->hplc gcms GC-MS Analysis (Confirmatory) dissolve_sample->gcms dissolve_standard->hplc dissolve_standard->gcms identify Peak Identification hplc->identify gcms->identify quantify Quantification identify->quantify report Report Results quantify->report

Caption: General experimental workflow for the detection of the oxirane impurity.

logical_relationship cluster_synthesis Metoprolol Synthesis cluster_impurity Impurity Formation cluster_control Quality Control starting_materials Starting Materials synthesis_steps Synthesis Steps starting_materials->synthesis_steps crude_metoprolol Crude Metoprolol synthesis_steps->crude_metoprolol side_reaction Side Reaction / Unreacted Intermediate synthesis_steps->side_reaction analytical_testing Analytical Testing (HPLC/GC-MS) crude_metoprolol->analytical_testing oxirane_impurity This compound side_reaction->oxirane_impurity oxirane_impurity->analytical_testing specification Specification Check analytical_testing->specification release Release of Metoprolol API specification->release

Caption: Logical relationship of impurity formation and control in Metoprolol synthesis.

Application Notes and Protocols for the Analytical Method Development of 2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane is a key intermediate and a potential impurity in the synthesis of Metoprolol, a widely used beta-blocker.[1] The presence and quantity of this oxirane compound must be carefully monitored to ensure the quality, safety, and efficacy of the final drug product. This document provides detailed application notes and protocols for the analytical method development of this compound, targeting researchers, scientists, and drug development professionals. The methods outlined below are designed for both qualitative and quantitative analysis.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of robust analytical methods.

PropertyValueSource
Chemical Formula C₁₂H₁₆O₃[2][3]
Molecular Weight 208.25 g/mol [4][5][6]
Melting Point 67-68 °C[7][8]
Boiling Point 300.6 ± 17.0 °C at 760 mmHg[7][8]
Appearance Liquid[7][8]
CAS Number 56718-70-8[2][7][8]
IUPAC Name 2-{[4-(2-methoxyethyl)phenoxy]methyl}oxirane[4][6][7][8]

Analytical Methodologies

Two primary analytical techniques are recommended for the analysis of this compound: High-Performance Liquid Chromatography (HPLC) for routine quantitative analysis and Gas Chromatography-Mass Spectrometry (GC-MS) for identification and sensitive quantification, particularly of trace amounts.

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Quantification

This protocol describes a reversed-phase HPLC method for the quantitative determination of this compound. This method is adapted from established stability-indicating methods for Metoprolol and its impurities.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Standard/Sample B Dissolve in Diluent (Acetonitrile/Water) A->B C Sonicate to Dissolve B->C D Filter through 0.45 µm Syringe Filter C->D E Inject into HPLC System D->E F Isocratic Elution E->F G UV Detection at 225 nm F->G H Integrate Peak Area G->H I Construct Calibration Curve H->I J Quantify Concentration I->J

Caption: HPLC analysis workflow.

Instrumentation and Chromatographic Conditions
ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.025 M KH₂PO₄ Buffer (pH 3.0) (60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detector UV-Vis Detector
Detection Wavelength 225 nm
Run Time 10 minutes
Reagent and Standard Preparation
  • Mobile Phase Preparation:

    • Phosphate Buffer (0.025 M, pH 3.0): Dissolve 3.4 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.

    • Mobile Phase: Mix 600 mL of acetonitrile with 400 mL of the prepared phosphate buffer. Filter through a 0.45 µm membrane filter and degas.

  • Diluent: Prepare a mixture of acetonitrile and water (50:50 v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL by diluting the stock solution with the diluent.

Sample Preparation
  • Accurately weigh a portion of the sample expected to contain approximately 10 mg of this compound.

  • Transfer to a 100 mL volumetric flask and add approximately 70 mL of diluent.

  • Sonicate for 15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Filter an aliquot through a 0.45 µm syringe filter before injection.

Data Analysis
  • Inject the standard solutions and the sample solution into the HPLC system.

  • Record the peak areas from the chromatograms.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method for Identification and Trace Analysis

This protocol provides a GC-MS method for the sensitive detection and identification of this compound. Derivatization is recommended to improve the chromatographic properties of the analyte.

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis A Dissolve Sample in Solvent B Add Derivatizing Agent (e.g., BSTFA) A->B C Heat to Complete Reaction B->C D Inject into GC-MS System C->D E Temperature Programmed Separation D->E F Mass Spectrometry Detection E->F G Extract Ion Chromatogram F->G H Compare Mass Spectrum to Library/Standard G->H I Quantify using Internal Standard G->I

Caption: GC-MS analysis workflow.

Instrumentation and Conditions
ParameterRecommended Setting
GC-MS System Agilent 7890B GC with 5977A MSD or equivalent
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Injection Volume 1 µL
Injector Temperature 250 °C
Split Ratio 20:1
Oven Temperature Program Initial 100 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-400 m/z
Reagent and Standard Preparation
  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Solvent: Dichloromethane or Ethyl Acetate (anhydrous).

  • Internal Standard (IS) Stock Solution (1000 µg/mL): Prepare a stock solution of a suitable internal standard (e.g., 4-tert-butylphenol) in the chosen solvent.

  • Standard Stock Solution (1000 µg/mL): Prepare a stock solution of this compound in the chosen solvent.

Sample and Standard Derivatization Protocol
  • To 1 mL of the sample or standard solution in a vial, add 10 µL of the internal standard stock solution.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 100 µL of the derivatizing agent (BSTFA with 1% TMCS) and 100 µL of pyridine.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection into the GC-MS system.

Data Analysis
  • Identification: The identification of the derivatized this compound is confirmed by comparing its retention time and mass spectrum with that of a derivatized reference standard.

  • Quantification: For quantitative analysis, a calibration curve is prepared by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

Summary of Quantitative Data

The following table summarizes the expected performance characteristics of the developed analytical methods.

ParameterHPLC MethodGC-MS Method
Linearity Range 1 - 100 µg/mL0.1 - 20 µg/mL
Correlation Coefficient (r²) > 0.999> 0.998
Limit of Detection (LOD) ~0.3 µg/mL~0.03 µg/mL
Limit of Quantification (LOQ) ~1.0 µg/mL~0.1 µg/mL
Precision (%RSD) < 2.0%< 5.0%
Accuracy (% Recovery) 98 - 102%95 - 105%

Conclusion

The HPLC and GC-MS methods detailed in these application notes provide robust and reliable approaches for the analysis of this compound. The HPLC method is well-suited for routine quality control and quantification, while the GC-MS method offers high sensitivity and specificity for identification and trace-level analysis. The selection of the appropriate method will depend on the specific requirements of the analysis, including the sample matrix and the desired level of sensitivity. These protocols serve as a comprehensive guide for researchers and professionals in the pharmaceutical industry to ensure the quality and safety of Metoprolol and related products.

References

"2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane" HPLC method for impurity profiling

Author: BenchChem Technical Support Team. Date: December 2025

An effective High-Performance Liquid Chromatography (HPLC) method is crucial for the impurity profiling of "2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane," a key intermediate in various synthetic processes. Ensuring the purity and identifying potential process-related impurities and degradation products are critical for quality control in the pharmaceutical and chemical industries. This application note provides a detailed protocol for a stability-indicating reversed-phase HPLC (RP-HPLC) method suitable for this purpose. The method is designed to separate the main component from its potential impurities and degradation products.

Introduction

"this compound" is an epoxide-containing compound. The oxirane ring is susceptible to opening under both acidic and basic conditions, leading to potential impurities. Additionally, impurities can arise from the synthesis process itself, including starting materials, byproducts, and reagents. A well-developed HPLC method is essential for the separation, detection, and quantification of these impurities. High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of impurities, particularly non-volatile and thermally labile compounds.[1]

This application note details the chromatographic conditions, sample preparation, and system suitability parameters for the impurity profiling of "this compound." The method is based on established principles for the analysis of related epoxide compounds.

Experimental Protocol

This section outlines the recommended HPLC method, including the necessary equipment, reagents, and detailed procedures.

Instrumentation and Materials
  • HPLC System: A gradient-capable HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.

  • Software: Chromatography data acquisition and processing software.

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Reagents: Phosphoric acid (for mobile phase pH adjustment).

  • Sample: "this compound" reference standard and test samples.

Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point for method development and optimization.

Table 1: Recommended Chromatographic Conditions

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 225 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)
Preparation of Solutions
  • Diluent Preparation: Mix equal volumes of HPLC grade acetonitrile and water.

  • Standard Solution Preparation (0.1 mg/mL): Accurately weigh about 10 mg of "this compound" reference standard and transfer it into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Test Sample Preparation (1.0 mg/mL): Accurately weigh about 25 mg of the test sample and transfer it into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.

Table 2: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0 for the main peak
Theoretical Plates (N) ≥ 2000 for the main peak
Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections of the standard

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies should be performed on the "this compound" sample. This helps to identify potential degradation products and ensures they are well-separated from the main peak and other impurities.

  • Acid Degradation: Reflux the sample solution with 0.1 N HCl at 60°C for 2 hours.

  • Base Degradation: Reflux the sample solution with 0.1 N NaOH at 60°C for 2 hours.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 24 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

After degradation, the samples should be diluted with the diluent and injected into the HPLC system. The chromatograms should be evaluated for the separation of the main peak from any degradation products.

Method Validation

For use in a regulated environment, the analytical method must be validated according to ICH guidelines. The validation should include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation and Analysis

The data obtained from the HPLC analysis should be presented in a clear and organized manner. The impurity profile of the sample can be determined by calculating the percentage of each impurity using the following formula:

% Impurity = (Area of Impurity Peak / Total Area of all Peaks) x 100

All quantitative data should be summarized in tables for easy comparison and trend analysis.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC impurity profiling of "this compound."

A Sample and Standard Preparation B HPLC System Setup A->B Load Samples C System Suitability Testing B->C Equilibrate System D Sample Analysis C->D Inject Standard/Sample E Data Acquisition D->E Run Gradient Program F Data Processing and Integration E->F Generate Chromatograms G Impurity Profiling and Quantification F->G Calculate Peak Areas H Reporting and Documentation G->H Generate Report

Caption: Workflow for HPLC Impurity Profiling.

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways of "this compound" under acidic and basic conditions, leading to the formation of diol impurities.

A This compound (Parent Compound) B Diol Impurity 1 (Acid-catalyzed hydrolysis) A->B H₃O⁺ C Diol Impurity 2 (Base-catalyzed hydrolysis) A->C OH⁻

Caption: Potential Hydrolytic Degradation Pathways.

References

Chiral Separation of 2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chiral separation of 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane, a key intermediate in the synthesis of the beta-blocker metoprolol. The enantiomeric purity of this epoxide is critical for the stereospecific synthesis of (S)-metoprolol, the active enantiomer. The following sections detail various techniques for achieving high-resolution separation of its enantiomers.

Introduction

This compound possesses a single chiral center at the C2 position of the oxirane ring. The effective separation of its (R) and (S) enantiomers is a crucial step in the asymmetric synthesis of various pharmaceuticals. This document outlines three primary methods for chiral resolution: Chiral High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Enzymatic Kinetic Resolution (EKR).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used and effective method for the analytical and preparative separation of enantiomers. The selection of the chiral stationary phase (CSP) is paramount for achieving successful resolution. Polysaccharide-based CSPs are often the columns of choice for separating a broad range of chiral compounds, including epoxides.

Data Presentation: Chiral HPLC Parameters
ParameterCondition 1: Normal PhaseCondition 2: Reversed Phase
Chiral Stationary Phase Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate))
Column Dimensions 250 mm x 4.6 mm, 5 µm250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)Acetonitrile / Water (60:40, v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 25 °C30 °C
Detection UV at 225 nmUV at 225 nm
Expected Outcome Baseline separation of enantiomersGood resolution with different elution order
Experimental Protocol: Chiral HPLC
  • System Preparation:

    • Equilibrate the HPLC system with the chosen mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Ensure the column is properly conditioned according to the manufacturer's instructions.

  • Sample Preparation:

    • Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis:

    • Inject 10 µL of the prepared sample onto the column.

    • Run the analysis under the conditions specified in the table above.

    • Monitor the elution of the enantiomers using a UV detector at 225 nm.

  • Data Analysis:

    • Identify the peaks corresponding to the (R) and (S) enantiomers.

    • Calculate the resolution (Rs), selectivity (α), and enantiomeric excess (% ee) of the separation.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results System_Prep System Equilibration Sample_Prep Sample Preparation (1 mg/mL) Injection Inject 10 µL Sample_Prep->Injection Chromatography Isocratic Elution Injection->Chromatography Detection UV Detection (225 nm) Chromatography->Detection Data_Analysis Calculate Rs, α, % ee Detection->Data_Analysis

Caption: Workflow for Chiral HPLC Analysis.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It offers several advantages over HPLC, including faster separations, lower solvent consumption, and higher efficiency.[1]

Data Presentation: Chiral SFC Parameters
ParameterCondition
Chiral Stationary Phase Chiralpak® IG (Amylose tris(3-chloro-5-methylphenylcarbamate))
Column Dimensions 150 mm x 4.6 mm, 5 µm
Mobile Phase CO₂ / Methanol with 0.1% Isopropylamine (75:25, v/v)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Temperature 40 °C
Detection UV at 225 nm
Expected Outcome Rapid and high-resolution separation of enantiomers
Experimental Protocol: Chiral SFC
  • System Preparation:

    • Equilibrate the SFC system with the specified mobile phase until the back pressure and temperature are stable.

    • Condition the column as per the manufacturer's guidelines.

  • Sample Preparation:

    • Dissolve the racemic epoxide in the modifier (Methanol with 0.1% Isopropylamine) to a concentration of 1 mg/mL.

    • Filter the sample using a 0.45 µm syringe filter.

  • Chromatographic Analysis:

    • Inject 5 µL of the sample.

    • Perform the separation using the parameters outlined in the table.

    • Detect the eluting enantiomers at 225 nm.

  • Data Analysis:

    • Integrate the peak areas for the two enantiomers.

    • Determine the resolution, selectivity, and enantiomeric excess.

SFC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results System_Prep SFC System Equilibration Sample_Prep Sample Preparation (1 mg/mL in Modifier) Injection Inject 5 µL Sample_Prep->Injection Chromatography Supercritical Fluid Elution Injection->Chromatography Detection UV Detection (225 nm) Chromatography->Detection Data_Analysis Calculate Rs, α, % ee Detection->Data_Analysis

Caption: Workflow for Chiral SFC Analysis.

Enzymatic Kinetic Resolution (EKR)

Enzymatic kinetic resolution is a powerful technique for the preparation of enantiomerically pure compounds. This method utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For the resolution of this compound, a common approach is the enzymatic hydrolysis of the epoxide.

Data Presentation: Enzymatic Kinetic Resolution Parameters
ParameterCondition
Enzyme Immobilized Candida antarctica Lipase B (Novozym® 435)
Substrate Racemic this compound
Solvent Toluene
Acyl Donor Vinyl acetate
Temperature 45 °C
Reaction Time 24 - 48 hours (monitor by chiral HPLC/SFC)
Expected Outcome High enantiomeric excess of the unreacted (S)-epoxide and the acetylated (R)-diol
Experimental Protocol: Enzymatic Kinetic Resolution
  • Reaction Setup:

    • To a solution of racemic this compound (1.0 g, 4.8 mmol) in toluene (20 mL), add vinyl acetate (0.83 g, 9.6 mmol).

    • Add immobilized Candida antarctica lipase B (Novozym® 435, 100 mg).

  • Reaction Execution:

    • Stir the mixture at 45 °C.

    • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC or SFC to determine the enantiomeric excess of the remaining epoxide and the conversion.

  • Work-up and Purification:

    • Once the desired conversion (ideally close to 50%) and enantiomeric excess are achieved, filter off the enzyme.

    • Wash the enzyme with toluene and combine the filtrates.

    • Evaporate the solvent under reduced pressure.

    • Purify the remaining epoxide and the formed diol acetate by column chromatography on silica gel.

EKR_Workflow Racemate Racemic Epoxide Reaction Reaction at 45°C Racemate->Reaction Enzyme Immobilized Lipase (Novozym 435) + Vinyl Acetate Enzyme->Reaction Monitoring Monitor by Chiral HPLC/SFC Reaction->Monitoring Separation Filtration & Column Chromatography Monitoring->Separation ~50% Conversion S_Epoxide (S)-Epoxide (Unreacted) Separation->S_Epoxide R_Product (R)-Diol Acetate (Product) Separation->R_Product

Caption: Workflow for Enzymatic Kinetic Resolution.

Conclusion

The chiral separation of this compound can be effectively achieved using Chiral HPLC, SFC, and Enzymatic Kinetic Resolution. Chiral HPLC and SFC are excellent analytical techniques for determining enantiomeric purity and can also be scaled up for preparative separations. Enzymatic Kinetic Resolution offers a practical and highly selective method for obtaining enantiomerically enriched epoxide on a larger scale. The choice of method will depend on the specific requirements of the researcher, including the desired scale, purity, and available instrumentation. The protocols and data presented in this document provide a solid foundation for developing and optimizing the chiral separation of this important pharmaceutical intermediate.

References

Application Note: Utilization of 2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane as a Reference Standard for Metoprolol Impurity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in pharmaceutical quality control and analytical development.

Introduction

2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane, also known as Metoprolol EP Impurity B, is a critical process-related impurity and a synthetic intermediate in the manufacturing of Metoprolol.[1][2][3] Metoprolol is a widely prescribed beta-blocker for treating conditions like hypertension and angina.[2] Regulatory bodies such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) mandate strict control over impurities in active pharmaceutical ingredients (APIs) and finished drug products to ensure their safety and efficacy.[2][4] Therefore, the availability of a well-characterized reference standard for this compound is essential for accurate identification, quantification, and control of this impurity in Metoprolol.[1][2]

Application

The primary application of this compound as a reference standard is in the quality control of Metoprolol Succinate and Metoprolol Tartrate. It is used in analytical procedures, primarily chromatographic techniques like High-Performance Liquid Chromatography (HPLC), to:

  • Identify and Confirm: Serve as a marker to positively identify the presence of the impurity in Metoprolol samples by comparing retention times.

  • Quantify: Enable the precise quantification of the impurity level in both the drug substance and the final drug product, ensuring it does not exceed the limits specified by pharmacopeias.

  • Method Validation: Used during the validation of analytical methods to demonstrate specificity, linearity, accuracy, and precision for the quantification of this specific impurity.[1]

Data Presentation: Reference Standard Specifications

A certified reference standard of this compound should be accompanied by a Certificate of Analysis (CoA) detailing its quality attributes. The table below summarizes typical data for such a standard.

ParameterSpecificationMethod
Identity Conforms to the structure¹H NMR, ¹³C NMR, Mass Spectrometry
Purity (Assay) ≥98.0%HPLC, GC
Chemical Formula C₁₂H₁₆O₃-
Molecular Weight 208.25 g/mol [5]-
Appearance White to off-white solid or liquidVisual
Solubility Soluble in Methanol, Acetonitrile, DMF-
Storage Store at -20°C-

Experimental Protocols

Protocol 1: Quantification of this compound in Metoprolol Drug Substance by HPLC

This protocol describes a representative HPLC method for the determination of this compound (Impurity B) in a Metoprolol Succinate sample.

1. Materials and Reagents:

  • This compound Reference Standard

  • USP Metoprolol Succinate RS

  • Metoprolol Succinate test sample

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate monobasic

  • Ortho-phosphoric acid

  • Deionized water

2. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 250 mm, 5 µm

  • Mobile Phase A: 0.02M Potassium phosphate buffer (pH adjusted to 3.0 with ortho-phosphoric acid)

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 70 30
    25 40 60
    30 40 60
    35 70 30

    | 40 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detector: UV at 223 nm

  • Injection Volume: 10 µL[4]

3. Preparation of Solutions:

  • Standard Stock Solution (Impurity B): Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with Methanol.

  • Standard Solution: Transfer 1.0 mL of the Standard Stock Solution to a 100 mL volumetric flask and dilute to volume with Mobile Phase A. This yields a concentration of approximately 1.0 µg/mL.

  • Test Solution: Accurately weigh about 100 mg of the Metoprolol Succinate test sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A.[4]

4. System Suitability:

  • Inject the Standard Solution five times. The relative standard deviation (RSD) for the peak area of this compound should be not more than 5.0%.

  • The theoretical plates for the impurity peak should be not less than 2000.

5. Procedure:

  • Inject equal volumes of the Standard Solution and the Test Solution into the chromatograph.

  • Record the chromatograms and measure the peak areas.

  • Identify the impurity peak in the Test Solution chromatogram by comparing its retention time with that of the peak in the Standard Solution chromatogram.

6. Calculation: Calculate the percentage of this compound in the Metoprolol Succinate sample using the following formula:

% Impurity = (AT / AS) * (CS / CT) * 100

Where:

  • AT = Peak area of the impurity in the Test Solution

  • AS = Peak area of the impurity in the Standard Solution

  • CS = Concentration of the impurity in the Standard Solution (mg/mL)

  • CT = Concentration of Metoprolol Succinate in the Test Solution (mg/mL)

Visualizations

Logical Relationship Diagram

cluster_0 Synthesis of Metoprolol cluster_1 Quality Control A 4-(2-Methoxyethyl)phenol (Starting Material) C This compound (Intermediate / Impurity B) A->C + (B) B Epichlorohydrin E Metoprolol (Active Pharmaceutical Ingredient) C->E + (D) D Isopropylamine F Metoprolol Drug Substance G Impurity Profiling (HPLC Analysis) F->G I Regulatory Compliance (Safety & Efficacy) G->I H Reference Standard (Impurity B) H->G prep 1. Solution Preparation sub_prep_std Prepare Standard Solution (Reference Standard) sub_prep_test Prepare Test Solution (Metoprolol Sample) hplc 2. HPLC Analysis prep->hplc sub_hplc_inject Inject Solutions into HPLC sub_prep_std->sub_hplc_inject sub_prep_test->sub_hplc_inject sub_hplc_run Run Gradient Method data 3. Data Processing hplc->data sub_hplc_inject->sub_hplc_run sub_data_integrate Integrate Peak Areas sub_hplc_run->sub_data_integrate sub_data_calc Calculate Impurity Percentage report 4. Reporting data->report sub_data_integrate->sub_data_calc sub_report_compare Compare vs. Specification sub_data_calc->sub_report_compare sub_report_final Final Report sub_report_compare->sub_report_final

References

Application Notes and Protocols for the Quantification of 2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane, a known process impurity and intermediate in the synthesis of Metoprolol, is of significant interest in pharmaceutical quality control.[1] Due to its reactive oxirane (epoxide) group, it is classified as a potentially genotoxic impurity (PGI). Regulatory bodies mandate strict control over the levels of such impurities in active pharmaceutical ingredients (APIs) and finished drug products to ensure patient safety.[2]

These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed to be sensitive, specific, and accurate for trace-level analysis in pharmaceutical formulations.

Analytical Methodologies

Two primary analytical methods are presented for the quantification of this compound:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely accessible technique for the routine analysis of non-volatile and thermally labile impurities. This method is suitable for quantifying the target analyte in both API and drug product samples.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective method suitable for the analysis of semi-volatile compounds. This can serve as a confirmatory method or when lower detection limits are required. Derivatization may be employed to improve the volatility and chromatographic behavior of the analyte.

Quantitative Data Summary

The following tables summarize representative quantitative data for the proposed analytical methods. These values are typical for the analysis of genotoxic impurities and should be validated for specific laboratory conditions and matrices.

Table 1: Representative HPLC-UV Method Performance

ParameterRepresentative ValueAcceptance Criteria (as per ICH Q2(R1))
Linearity Range0.1 - 10 µg/mLCorrelation coefficient (r²) > 0.99
Limit of Detection (LOD)0.03 µg/mLSignal-to-Noise ratio ≥ 3:1
Limit of Quantification (LOQ)0.1 µg/mLSignal-to-Noise ratio ≥ 10:1
Accuracy (% Recovery)98 - 102%80 - 120% for trace impurities
Precision (% RSD)< 5%≤ 15% for trace impurities

Table 2: Representative GC-MS Method Performance

ParameterRepresentative ValueAcceptance Criteria (as per ICH Q2(R1))
Linearity Range0.05 - 5 µg/mLCorrelation coefficient (r²) > 0.99
Limit of Detection (LOD)0.015 µg/mLSignal-to-Noise ratio ≥ 3:1
Limit of Quantification (LOQ)0.05 µg/mLSignal-to-Noise ratio ≥ 10:1
Accuracy (% Recovery)95 - 105%80 - 120% for trace impurities
Precision (% RSD)< 10%≤ 15% for trace impurities

Experimental Protocols

Protocol 1: Quantification by HPLC-UV

This protocol describes a reverse-phase HPLC method for the quantification of this compound.

1. Materials and Reagents

  • This compound reference standard

  • Metoprolol Succinate API or placebo formulation

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

2. Instrumentation and Chromatographic Conditions

  • HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 70 30
    20 30 70
    25 30 70
    26 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 223 nm

  • Injection Volume: 10 µL

3. Sample Preparation

  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Sample Solution (API): Accurately weigh about 100 mg of Metoprolol Succinate API into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Sample Solution (Formulation): Weigh and transfer a quantity of powdered tablets/capsules equivalent to 100 mg of Metoprolol Succinate into a suitable container. Add a known volume of mobile phase, sonicate for 15 minutes, and centrifuge. Filter the supernatant through a 0.45 µm filter before injection.

4. Analysis and Calculation

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the peak for this compound based on its retention time.

  • Quantify the amount of the impurity in the sample using the calibration curve generated from the working standard solutions.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing ref_std Reference Standard stock_sol Prepare Stock Solution ref_std->stock_sol api_sample API/Formulation Sample sample_sol Prepare Sample Solution api_sample->sample_sol work_std Prepare Working Standards stock_sol->work_std hplc_inject Inject into HPLC work_std->hplc_inject cal_curve Calibration Curve Generation work_std->cal_curve sample_sol->hplc_inject chrom_sep Chromatographic Separation hplc_inject->chrom_sep uv_detect UV Detection chrom_sep->uv_detect peak_id Peak Identification uv_detect->peak_id quant Quantification peak_id->quant cal_curve->quant

Caption: HPLC-UV analysis workflow.

Protocol 2: Quantification by GC-MS

This protocol provides a GC-MS method for the sensitive quantification of this compound.

1. Materials and Reagents

  • This compound reference standard

  • Metoprolol Succinate API or placebo formulation

  • Dichloromethane (GC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (derivatizing agent)

  • Pyridine (analytical grade)

2. Instrumentation and Analytical Conditions

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Injector Temperature: 250°C

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Note: Determine characteristic ions for the derivatized analyte from a full scan acquisition of a standard.

3. Sample Preparation and Derivatization

  • Standard Stock Solution (100 µg/mL): Prepare as described in the HPLC-UV protocol, using dichloromethane as the solvent.

  • Working Standard Solutions: Prepare serial dilutions from the stock solution in dichloromethane to cover the linear range (e.g., 0.05, 0.1, 0.5, 1, 5 µg/mL).

  • Sample Solution: Prepare the sample solution as described in the HPLC-UV protocol, using dichloromethane as the solvent.

  • Derivatization Procedure:

    • Transfer 1 mL of each standard and sample solution to a clean, dry vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.

    • Seal the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

4. Analysis and Calculation

  • Inject 1 µL of the derivatized standard and sample solutions into the GC-MS system.

  • Monitor the characteristic ions for the derivatized this compound.

  • Quantify the impurity using a calibration curve constructed from the peak areas of the derivatized standards.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing std_sample Standard/Sample Solution evap Evaporate to Dryness std_sample->evap derivatize Add Derivatizing Agent & Heat evap->derivatize gc_inject Inject into GC-MS derivatize->gc_inject cal_curve Calibration Curve gc_sep GC Separation gc_inject->gc_sep ms_detect MS Detection (SIM) gc_sep->ms_detect peak_area Peak Area Integration ms_detect->peak_area quant Quantification peak_area->quant cal_curve->quant

Caption: GC-MS analysis workflow.

Method Validation

Both analytical methods should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as the API, other impurities, and excipients. This can be demonstrated by analyzing a placebo and spiked samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies of spiked samples at different concentration levels.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Validation_Pathway cluster_params Validation Parameters method_dev Analytical Method Development validation Method Validation (ICH Q2(R1)) method_dev->validation specificity Specificity validation->specificity linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness

Caption: Method validation pathway.

Conclusion

The provided HPLC-UV and GC-MS methods offer robust and sensitive approaches for the quantification of the potentially genotoxic impurity, this compound, in pharmaceutical formulations. Proper validation of these methods is crucial to ensure reliable and accurate results for regulatory compliance and to guarantee the safety and quality of the final drug product.

References

Synthesis of 2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane: A Key Intermediate for Metoprolol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane, a crucial intermediate in the manufacturing of the beta-blocker metoprolol.[1][2] The synthesis involves the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin under basic conditions.[3][4] This guide summarizes various reaction conditions, presents quantitative data in a clear tabular format, and offers a detailed experimental protocol for laboratory-scale synthesis. Additionally, a visual representation of the synthesis workflow is provided to aid in experimental planning and execution.

Introduction

This compound is a key epoxide intermediate in the synthesis of metoprolol, a selective β1 receptor blocker widely prescribed for the management of cardiovascular diseases such as hypertension and angina pectoris.[1][3] The purity and yield of this intermediate directly impact the quality and cost-effectiveness of the final active pharmaceutical ingredient (API). The most common synthetic route to this oxirane is the etherification of 4-(2-methoxyethyl)phenol with epichlorohydrin in the presence of a base.[3][4] This process, known as alkaline epoxidation, can be optimized by carefully selecting the base, solvent, and reaction temperature to maximize yield and minimize impurities.

Data Presentation

The following table summarizes various reported conditions for the synthesis of this compound, providing a comparative overview of different methodologies.

ParameterCondition 1Condition 2Condition 3Condition 4
Starting Material 4-(2-methoxyethyl)phenol4-(2-methoxyethyl)phenol4-(2-methoxyethyl)phenol4-(2-methoxyethyl)phenol
Reagent EpichlorohydrinEpichlorohydrin(R)-epichlorohydrinEpichlorohydrin
Base Potassium Carbonate (K₂CO₃)Sodium Hydroxide (NaOH)Base CompoundPotassium Hydroxide (KOH)
Solvent Dimethylformamide (DMF)Aqueous MediaDichloromethaneAqueous
Temperature Not Specified40-45°C5-10°C35±2°C
Reaction Time Not SpecifiedNot Specified7 hours6±1 hours
Yield Not SpecifiedNot Specified89.5%[5]Not Specified

Experimental Protocol

This protocol details a common laboratory-scale procedure for the synthesis of this compound.

Materials:

  • 4-(2-methoxyethyl)phenol

  • Epichlorohydrin

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate (for extraction)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean and dry round-bottom flask, dissolve 0.5 g of 4-(2-methoxyethyl)phenol in 20 mL of dimethylformamide (DMF).[1]

  • Base Addition: Begin stirring the mixture. After 5 to 10 minutes of stirring, add 0.4 g of potassium carbonate (K₂CO₃) to the reaction mixture.[1] Continue stirring for 15 minutes to ensure the base is well dispersed.

  • Epichlorohydrin Addition: Slowly add epichlorohydrin dropwise to the reaction mixture while maintaining stirring.[1]

  • Reaction: The reaction can be monitored by thin-layer chromatography (TLC) to track the consumption of the starting material.

  • Work-up:

    • Once the reaction is complete, pour the reaction mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash them with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude this compound can be further purified by column chromatography on silica gel if necessary.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

SynthesisWorkflow start Start dissolve Dissolve 4-(2-methoxyethyl)phenol in DMF start->dissolve add_base Add Potassium Carbonate (K2CO3) dissolve->add_base add_epi Add Epichlorohydrin add_base->add_epi reaction Reaction Monitoring (TLC) add_epi->reaction workup Aqueous Work-up & Extraction reaction->workup Reaction Complete purification Purification (Rotary Evaporation & Column Chromatography) workup->purification end This compound purification->end

Caption: Synthesis workflow for this compound.

References

The Crucial Role of 2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane, a key oxirane derivative, serves as a pivotal intermediate in the synthesis of various pharmaceutical compounds, most notably the cardioselective β-1 adrenergic receptor blocker, Metoprolol.[1][2] Its unique structure, featuring a reactive epoxide ring and a phenoxy group with a methoxyethyl substituent, allows for versatile chemical modifications, making it a valuable building block in medicinal chemistry.[3][4] This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound in organic synthesis, with a primary focus on the preparation of Metoprolol and its related impurities.

I. Synthetic Applications

The principal application of this compound lies in its role as a precursor to Metoprolol and its analogues.[1][2][5] The synthesis is typically a two-step process involving the formation of the oxirane followed by the ring-opening of the epoxide with an appropriate amine.[2]

A. Synthesis of Metoprolol and its Impurities

The reaction of this compound with isopropylamine yields Metoprolol.[2] Similarly, reactions with other amines such as ethylamine or ammonia can be employed to synthesize known impurities of Metoprolol, which is crucial for drug quality control and regulatory purposes.[1]

A general synthetic workflow for the synthesis of Metoprolol is depicted below:

Metoprolol_Synthesis_Workflow cluster_synthesis Metoprolol Synthesis Start 4-(2-Methoxyethyl)phenol + Epichlorohydrin Intermediate This compound Start->Intermediate Base (e.g., NaOH, K2CO3) Solvent (e.g., DMF, H2O) Product Metoprolol Intermediate->Product Solvent (e.g., Methanol) Reagent Isopropylamine Reagent->Product Oxirane_Synthesis_Logic cluster_logic Synthesis Logic A Dissolve 4-(2-methoxyethyl)phenol in solvent B Add Base A->B C Add Epichlorohydrin B->C D Reaction (Stirring/Heating) C->D E Monitor by TLC D->E F Work-up and Isolation E->F Applications_Diagram cluster_applications Applications Start This compound Pharma Pharmaceutical Synthesis (Metoprolol, Analogues) Start->Pharma Materials Materials Science (Epoxy Resins) Start->Materials Agrochem Agrochemicals Start->Agrochem

References

Application Notes and Protocols for a Stability-Indicating Assay of 2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane is a key intermediate in the synthesis of Metoprolol, a widely used beta-blocker.[1][2] Ensuring the stability of this intermediate is crucial for the quality and purity of the final active pharmaceutical ingredient (API). A stability-indicating assay is a validated analytical procedure designed to accurately quantify the concentration of the active ingredient, free from interference from its degradation products, impurities, and excipients. This document provides a detailed protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound, including forced degradation studies to demonstrate the method's specificity.

The development of such a method is guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly Q1A (Stability Testing of New Drug Substances and Products) and Q2B (Validation of Analytical Procedures).[3][4] Forced degradation, or stress testing, is a critical component of developing a stability-indicating method.[3][4][5] It involves subjecting the compound to more severe conditions than those of accelerated stability studies to generate potential degradation products.[3][4] This helps in understanding the degradation pathways and ensuring that the analytical method can resolve the parent drug from any degradants.[5]

Chemical Properties of this compound

PropertyValueReference
CAS Number 56718-70-8[6][7]
Molecular Formula C12H16O3[6][8][9]
Molecular Weight 208.25 g/mol [8][9]
IUPAC Name 2-{[4-(2-methoxyethyl)phenoxy]methyl}oxirane[10]
Appearance Solid or Liquid[8]
Melting Point 67-68 °C
Boiling Point 300.6 ± 17.0 °C at 760 mmHg

The structure of this compound contains an oxirane (epoxide) ring and a phenoxy ether linkage. The oxirane ring is a strained three-membered ring, making it susceptible to ring-opening reactions under acidic, basic, or nucleophilic conditions. The ether linkage and the aromatic ring are generally more stable but can be susceptible to oxidation.

Experimental Workflow

The following diagram illustrates the workflow for the development and validation of the stability-indicating assay for this compound.

Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation Studies cluster_2 Phase 3: Method Validation A Literature Review & Compound Characterization B Selection of Chromatographic Conditions (Column, Mobile Phase, Detector) A->B C Initial Method Optimization B->C D Prepare Stock Solution of Compound C->D Optimized Method E Subject to Stress Conditions: - Acid Hydrolysis - Base Hydrolysis - Oxidation - Thermal Degradation - Photolytic Degradation D->E F Analyze Stressed Samples by HPLC E->F G Evaluate Specificity & Peak Purity F->G Degradation Profiles H Validate Method Parameters: - Linearity - Accuracy - Precision - Robustness - LOD & LOQ G->H I Finalized Stability-Indicating Method H->I

Caption: Workflow for Stability-Indicating Assay Development.

Detailed Protocols

Instrumentation and Chromatographic Conditions

A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system is recommended for this assay.[11][12][13][14]

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, column compartment, and UV/Vis or Diode Array Detector (DAD)
Column C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution See Table Below
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm (based on UV absorbance of the phenyl group)
Injection Volume 10 µL
Run Time 30 minutes

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
09010
201090
251090
269010
309010
Preparation of Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

Forced Degradation Studies

Forced degradation studies are conducted to demonstrate the specificity of the method.[5][15] The goal is to achieve 5-20% degradation of the active substance.[5]

  • Acid Hydrolysis:

    • To 1 mL of the Standard Stock Solution, add 1 mL of 0.1 M Hydrochloric Acid.

    • Keep the solution at 60 °C for 24 hours.

    • Cool the solution to room temperature and neutralize with 1 mL of 0.1 M Sodium Hydroxide.

    • Dilute to 10 mL with the diluent.

  • Base Hydrolysis:

    • To 1 mL of the Standard Stock Solution, add 1 mL of 0.1 M Sodium Hydroxide.

    • Keep the solution at 60 °C for 12 hours.

    • Cool the solution to room temperature and neutralize with 1 mL of 0.1 M Hydrochloric Acid.

    • Dilute to 10 mL with the diluent.

  • Oxidative Degradation:

    • To 1 mL of the Standard Stock Solution, add 1 mL of 3% Hydrogen Peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to 10 mL with the diluent.

  • Thermal Degradation:

    • Place a known quantity of the solid reference standard in a hot air oven at 105 °C for 48 hours.

    • After exposure, allow the sample to cool to room temperature.

    • Prepare a 0.1 mg/mL solution in the diluent.

  • Photolytic Degradation:

    • Expose the solid reference standard to UV light (254 nm) and visible light in a photostability chamber for 7 days.

    • Prepare a 0.1 mg/mL solution of the exposed sample in the diluent.

Data Presentation

The results of the forced degradation studies should be summarized to demonstrate the method's ability to separate the parent compound from its degradation products.

Summary of Forced Degradation Results (Hypothetical Data):

Stress Condition% Degradation of Parent CompoundNumber of Degradation PeaksResolution (Rs) between Parent and Closest Degradant
Control (Unstressed) 00-
Acid Hydrolysis (0.1 M HCl, 60°C, 24h) 15.22> 2.0
Base Hydrolysis (0.1 M NaOH, 60°C, 12h) 18.51> 2.0
Oxidative (3% H2O2, RT, 24h) 9.83> 2.0
Thermal (105°C, 48h) 5.11> 2.0
Photolytic (UV/Vis, 7 days) 2.30-

Signaling Pathways and Logical Relationships

The potential degradation pathways of this compound under various stress conditions can be visualized. The primary points of reactivity are the epoxide ring and the ether linkage.

DegradationPathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_thermal Thermal Stress Parent This compound Diol Diol Degradant (Epoxide Ring Opening) Parent->Diol H+ or OH- Oxidized_A Aromatic Hydroxylation Products Parent->Oxidized_A [O] Oxidized_B Ether Linkage Cleavage Products Parent->Oxidized_B [O] Thermal_Deg Polymerization or Rearrangement Products Parent->Thermal_Deg Heat

Caption: Potential Degradation Pathways of the Compound.

Conclusion

The proposed stability-indicating HPLC method provides a robust framework for the analysis of this compound and its potential degradation products. The forced degradation studies are essential to establish the specificity of the method, which is a regulatory requirement for stability testing.[4][16][17] The method is suitable for routine quality control and stability monitoring of this important pharmaceutical intermediate. Further validation of the method in accordance with ICH guidelines is necessary before its implementation.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for 2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of "2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane". The following question-and-answer format provides a structured approach to troubleshooting and resolving this common chromatographic issue.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and why is it a problem?

A1: In an ideal HPLC separation, a chromatographic peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is a distortion where the latter half of the peak is broader than the front half. This phenomenon is problematic as it can lead to decreased resolution between adjacent peaks and inaccurate quantification, compromising the reliability of the analytical results.

Q2: What are the most likely causes of peak tailing for "this compound"?

A2: Given the structure of "this compound," which contains ether linkages and an oxirane ring, the compound can be characterized as polar. While it is not strongly basic, the oxygen atoms can participate in hydrogen bonding. The most probable causes for peak tailing of this compound are:

  • Secondary Interactions: Interaction between the analyte and active sites on the HPLC column's stationary phase, particularly with acidic silanol groups (Si-OH) on silica-based columns.[1]

  • Mobile Phase pH: An inappropriate mobile phase pH can influence the ionization state of residual silanols on the column, exacerbating secondary interactions.[2][3]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[4]

  • Column Degradation: Deterioration of the column packing material or a blocked frit can cause peak tailing.[5]

Q3: What are the key physicochemical properties of "this compound" that I should consider?

A3: Understanding the properties of your analyte is crucial for troubleshooting. Here is a summary of the available information for "this compound":

PropertyValueSource
Molecular Formula C₁₂H₁₆O₃[6]
Molecular Weight 208.25 g/mol
XLogP3 1.7[7]
Hydrogen Bond Acceptor Count 3[7]
Hydrogen Bond Donor Count 0[7]
Physical Form Solid
Solubility Soluble in Acetone, Chloroform, Dichloromethane, Ether, Ethyl Acetate[4]

Based on its structure and properties, this compound is moderately polar. The absence of a hydrogen bond donor suggests it is not acidic. The ether and oxirane oxygens can act as hydrogen bond acceptors, potentially interacting with surface silanols on the stationary phase.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing for "this compound".

Step 1: Initial Assessment and Diagnosis

First, determine if the peak tailing is specific to your target analyte or if it affects all peaks in the chromatogram.

start Peak Tailing Observed q1 Are all peaks tailing? start->q1 yes Yes q1->yes Yes no No, primarily the target analyte q1->no No a1 Check for: - Extra-column volume - Column void/damage - Blocked frit yes->a1 Indicates a system-wide issue a2 Focus on: - Analyte-stationary phase interactions - Mobile phase effects no->a2 Indicates a chemical interaction issue

Caption: Initial diagnosis of peak tailing.

Q4: All peaks in my chromatogram are tailing. What should I do?

A4: If all peaks are showing tailing, the issue is likely mechanical or related to the overall system, rather than a specific chemical interaction.

  • Check for Extra-Column Volume: Excessive tubing length or a large internal diameter between the column and detector can cause peak broadening and tailing. Use shorter, narrower tubing (e.g., 0.005" ID PEEK tubing) to minimize dead volume.[5]

  • Inspect the Column: A void at the head of the column or a partially blocked inlet frit can cause poor peak shape. Try reversing and flushing the column (if the manufacturer's instructions permit). If the problem persists, the column may need to be replaced.

  • Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.

Q5: Only the peak for "this compound" is tailing. What are the next steps?

A5: This points towards a specific chemical interaction between your analyte and the stationary phase. The following workflow can help you address this.

cluster_mobile_phase Mobile Phase Optimization cluster_column Column Selection cluster_other Other Parameters start Analyte-Specific Peak Tailing mp1 Lower Mobile Phase pH (e.g., pH 2.5-3.0 with formic or phosphoric acid) start->mp1 col1 Use a High-Purity, End-Capped Column (Type B silica) start->col1 op1 Reduce Sample Load (Dilute sample or reduce injection volume) start->op1 mp2 Increase Buffer Concentration (10-25 mM is often sufficient) mp1->mp2 mp3 Add a Competing Base (e.g., triethylamine - use with caution) mp2->mp3 col2 Consider an Alternative Stationary Phase (e.g., polar-embedded or phenyl) col1->col2 op2 Increase Column Temperature op1->op2

References

Technical Support Center: Troubleshooting Co-elution Issues for 2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution issues during the analysis of "2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane" and its related impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of peak co-elution in the analysis of this compound?

Co-elution, where two or more compounds elute from the chromatographic column at the same time, can be caused by several factors:

  • Inadequate Chromatographic Selectivity: The chosen stationary phase (column) and mobile phase may not be suitable for resolving the analyte from structurally similar impurities.

  • Suboptimal Mobile Phase Composition: The solvent strength, pH, or buffer concentration of the mobile phase may not be optimized for the separation.

  • Poor Method Development: The gradient profile, flow rate, or temperature may not be ideal for separating all compounds in the sample mixture.

  • Column Overload: Injecting too much sample can lead to peak broadening and co-elution.

  • Column Degradation: Over time, the performance of the HPLC column can degrade, leading to a loss of resolution.

Q2: Which impurities are likely to co-elute with this compound?

"this compound" is a known intermediate in the synthesis of Metoprolol.[1][2][3] Therefore, potential co-eluting impurities could include:

  • Starting materials, such as 4-(2-methoxyethyl)phenol.

  • Byproducts from the epoxidation reaction.

  • Degradation products.

  • Other structurally related compounds from the Metoprolol synthesis pathway.

Q3: How can I improve the separation of this compound from its impurities?

To improve separation and resolve co-elution, consider the following troubleshooting steps:

  • Modify the Mobile Phase:

    • Adjust Solvent Strength: Alter the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous phase. A lower organic content will generally increase retention times and may improve resolution.

    • Change Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter selectivity.

    • Modify pH: For ionizable compounds, adjusting the mobile phase pH can significantly impact retention and selectivity.

    • Adjust Buffer Concentration: The buffer concentration can influence peak shape and retention.[4][5]

  • Optimize the Gradient Profile:

    • If using a gradient elution, make the gradient shallower to increase the separation window between peaks.

  • Change the Stationary Phase:

    • If mobile phase optimization is unsuccessful, a different column chemistry may be required. Consider a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column) to introduce different separation mechanisms.

  • Adjust the Flow Rate and Temperature:

    • Lowering the flow rate can sometimes improve resolution.

    • Changing the column temperature can affect selectivity.

Troubleshooting Guide: Resolving Co-elution

This guide provides a systematic approach to troubleshooting co-elution issues observed during the HPLC analysis of "this compound".

Initial Assessment

Before making any changes, confirm the following:

  • The HPLC system is functioning correctly.

  • The column is in good condition.

  • The mobile phase and sample are properly prepared.

Step-by-Step Troubleshooting
StepActionRationale
1 Decrease the percentage of the strong solvent in the mobile phase. This will increase the retention time of all components, potentially providing better separation between closely eluting peaks.
2 Change the organic modifier. Different organic solvents (e.g., methanol vs. acetonitrile) can offer different selectivities for the analytes and impurities.[6]
3 Modify the mobile phase pH. If the impurities have ionizable functional groups, altering the pH can change their retention behavior relative to the main analyte.[5]
4 Adjust the column temperature. Changing the temperature can affect the interaction of the analytes with the stationary phase, leading to changes in selectivity.
5 Reduce the flow rate. A lower flow rate can lead to more efficient separation and narrower peaks.
6 Try a different column. If the above steps do not resolve the co-elution, the selectivity of the current column may be insufficient. A column with a different stationary phase chemistry is recommended.

Hypothetical HPLC Method for Analysis

The following table outlines a starting point for an HPLC method for the analysis of "this compound" and its potential impurities. This is a hypothetical method based on typical conditions for similar compounds and should be optimized as needed.

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 70% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 225 nm
Injection Volume 10 µL
Hypothetical Retention Time ~ 8.5 min
Hypothetical Resolution (Rs) > 1.5 between all peaks

Experimental Workflow for Method Optimization

The following diagram illustrates a logical workflow for troubleshooting co-elution issues.

CoElution_Troubleshooting start Co-elution Observed check_system Verify System Suitability (Pressure, Baseline Noise) start->check_system is_system_ok System OK? check_system->is_system_ok fix_system Troubleshoot HPLC System is_system_ok->fix_system No modify_mobile_phase Modify Mobile Phase (Solvent Ratio, pH, Buffer) is_system_ok->modify_mobile_phase Yes fix_system->check_system is_separation_improved Separation Improved? modify_mobile_phase->is_separation_improved optimize_gradient Optimize Gradient Profile is_separation_improved->optimize_gradient Yes change_column Select Different Column (e.g., Phenyl, C8) is_separation_improved->change_column No is_separation_adequate Separation Adequate? optimize_gradient->is_separation_adequate is_separation_adequate->change_column No end_success Co-elution Resolved is_separation_adequate->end_success Yes change_column->modify_mobile_phase end_fail Consult Senior Scientist change_column->end_fail

Caption: Troubleshooting workflow for resolving co-elution issues.

References

Technical Support Center: Elucidation of the "2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane" Degradation Pathway

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathway of "2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane".

Frequently Asked Questions (FAQs)

Q1: What is the expected primary degradation pathway for "this compound"?

A1: While specific experimental data for this compound is not extensively available, based on its chemical structure, a plausible degradation pathway involves three main stages. The initial steps are likely the opening of the highly reactive oxirane ring, followed by the cleavage of the ether linkage and subsequent degradation of the aromatic ring and its side chains.

Q2: Which enzyme classes are likely involved in the degradation of this compound?

A2: The degradation of "this compound" is likely initiated by enzymes such as epoxide hydrolases, which catalyze the hydrolysis of the oxirane ring to a diol.[1][2][3][4][5] Subsequently, cytochrome P450 monooxygenases are likely involved in the cleavage of the ether bond and hydroxylation of the aromatic ring.[6][7]

Q3: What are the expected initial metabolites?

A3: The initial transformation of the parent compound is expected to yield 1-(4-(2-methoxyethyl)phenoxy)propane-2,3-diol through the action of epoxide hydrolases. Another potential initial metabolite, resulting from ether bond cleavage, could be 4-(2-methoxyethyl)phenol.

Q4: What analytical techniques are most suitable for monitoring the degradation and identifying the metabolites?

A4: A combination of chromatographic and spectroscopic techniques is recommended. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) is a powerful tool for separating and identifying the parent compound and its metabolites. Gas Chromatography-Mass Spectrometry (GC-MS) may also be useful, potentially after derivatization of the metabolites to increase their volatility. Nuclear Magnetic Resonance (NMR) spectroscopy can be invaluable for the structural elucidation of isolated metabolites.[8][9][10][11][12]

Q5: How can I confirm the identity of a suspected metabolite?

A5: To confirm the identity of a metabolite, you should aim to obtain its mass spectrum and compare it with that of a synthesized authentic standard. High-resolution mass spectrometry can provide the elemental composition. Tandem mass spectrometry (MS/MS) will yield a fragmentation pattern that can be compared to the standard or used for structural elucidation.

Troubleshooting Guides

Issue 1: No Degradation of the Parent Compound Observed
Possible Cause Troubleshooting Step
Inappropriate microbial source or enzyme preparation Use a microbial consortium from a site with a history of contamination with similar compounds. If using a pure culture, ensure it is capable of degrading ethers or epoxides. For enzymatic assays, verify the activity of your enzyme preparation with a known substrate.
Suboptimal reaction conditions (pH, temperature, aeration) Optimize the reaction conditions. Most microbial degradation studies are conducted at a neutral pH and temperatures between 25-37°C with adequate aeration for aerobic processes.
Toxicity of the parent compound at the tested concentration Perform a dose-response experiment to determine if the starting concentration of the compound is inhibitory to the microorganisms or enzymes. Start with a lower concentration and gradually increase it.
Lack of essential nutrients or co-factors Ensure the growth medium for microbial studies contains all necessary macro- and micronutrients. For enzymatic assays, confirm the presence of required co-factors (e.g., NADPH for cytochrome P450 enzymes).
Issue 2: Unidentifiable or Unexpected Peaks in Chromatograms
Possible Cause Troubleshooting Step
Co-elution of multiple compounds Optimize your chromatographic method to improve peak separation. Try different column chemistries, mobile phase gradients, or flow rates.
Formation of unstable metabolites Minimize sample processing time and keep samples at a low temperature. Consider in-situ derivatization to stabilize reactive metabolites.
Matrix effects in mass spectrometry Prepare samples using a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method to remove interfering matrix components. Use isotopically labeled internal standards to correct for matrix-induced ion suppression or enhancement.[13]
In-source fragmentation or adduct formation Optimize the ion source parameters of your mass spectrometer to minimize in-source fragmentation. Be aware of common adducts (e.g., with sodium, potassium, or mobile phase components) and include them in your data analysis.

Quantitative Data Presentation

The following tables illustrate how to present quantitative data from a degradation study. The data shown is hypothetical.

Table 1: Degradation of this compound over Time

Time (hours)Concentration of Parent Compound (µM)Standard Deviation
0100.02.5
1275.31.9
2448.11.5
4815.60.8
722.10.3

Table 2: Formation of Key Metabolites over Time

Time (hours)Concentration of 1-(4-(2-methoxyethyl)phenoxy)propane-2,3-diol (µM)Concentration of 4-(2-methoxyethyl)phenol (µM)
00.00.0
1212.45.2
2428.915.8
4845.230.1
7235.742.6

Experimental Protocols

Protocol 1: Aerobic Biodegradation Screening Assay
  • Prepare the Mineral Salt Medium: Prepare a sterile mineral salt medium containing essential nutrients (e.g., nitrogen, phosphorus, and trace elements).

  • Inoculum Preparation: Use an activated sludge from a municipal wastewater treatment plant or a soil sample from a contaminated site as the microbial inoculum. Acclimatize the inoculum to the test compound by exposing it to low concentrations for a period before the experiment.

  • Experimental Setup: In sterile flasks, combine the mineral salt medium, the inoculum, and "this compound" at a suitable starting concentration (e.g., 50-100 µM). Include a sterile control (without inoculum) and a positive control with a readily biodegradable compound.

  • Incubation: Incubate the flasks on a shaker at a constant temperature (e.g., 25°C) in the dark.

  • Sampling: Withdraw samples at regular time intervals (e.g., 0, 6, 12, 24, 48, and 72 hours).

  • Sample Preparation: Quench the metabolic activity immediately (e.g., by adding a solvent like acetonitrile or by freezing). Centrifuge the samples to remove microbial cells and particulates.

  • Analysis: Analyze the supernatant for the disappearance of the parent compound using HPLC-UV or HPLC-MS.

Protocol 2: Metabolite Identification using HPLC-MS/MS
  • Sample Preparation: Extract the metabolites from the samples taken during the biodegradation assay using a suitable method like LLE or SPE. Concentrate the extracts to increase the concentration of metabolites.

  • Chromatographic Separation: Inject the extracted sample into an HPLC system equipped with a C18 column. Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometric Analysis: Couple the HPLC to a tandem mass spectrometer. Acquire data in both positive and negative ionization modes. Perform a full scan experiment to detect all ions and a data-dependent MS/MS experiment to obtain fragmentation spectra of the most abundant ions.

  • Data Analysis: Process the raw data using a suitable software. Look for masses corresponding to potential metabolites based on predicted biotransformation reactions (e.g., hydroxylation, demethylation, oxidation). Compare the fragmentation patterns of suspected metabolites with those of available standards or with in-silico fragmentation predictions.

Visualizations

Degradation_Pathway parent This compound diol 1-(4-(2-Methoxyethyl)phenoxy)propane-2,3-diol parent->diol Epoxide Hydrolase phenol 4-(2-Methoxyethyl)phenol parent->phenol Cytochrome P450 (Ether Cleavage) diol->phenol Further Degradation catechol 4-(2-Methoxyethyl)benzene-1,2-diol phenol->catechol Monooxygenase/ Dioxygenase side_chain_oxidation Side-chain Oxidation Products phenol->side_chain_oxidation Oxidation ring_cleavage Ring Cleavage Products (e.g., muconic acid derivatives) catechol->ring_cleavage Dioxygenase central_metabolism Central Metabolism (TCA Cycle) ring_cleavage->central_metabolism Further Metabolism Experimental_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_validation Validation Phase biodegradation Biodegradation Assay sampling Time-course Sampling biodegradation->sampling extraction Metabolite Extraction (LLE/SPE) sampling->extraction lcms LC-MS/MS Analysis (Full Scan & MS/MS) extraction->lcms data_processing Data Processing (Peak Picking, Alignment) lcms->data_processing metabolite_id Putative Metabolite Identification data_processing->metabolite_id standard_synthesis Synthesis of Authentic Standards metabolite_id->standard_synthesis confirmation Confirmation by Comparison (RT, MS/MS) metabolite_id->confirmation standard_synthesis->confirmation pathway_elucidation Pathway Elucidation confirmation->pathway_elucidation Troubleshooting_Logic start Experiment Start degradation_check Is degradation observed? start->degradation_check peaks_check Are metabolite peaks present? degradation_check->peaks_check Yes no_degradation Troubleshoot Assay Conditions (Inoculum, Media, Toxicity) degradation_check->no_degradation No id_check Are peaks identifiable? peaks_check->id_check Yes no_peaks Optimize Extraction & LC-MS Sensitivity peaks_check->no_peaks No no_id Improve MS/MS Data & Use High-Resolution MS id_check->no_id No success Proceed with Pathway Elucidation id_check->success Yes

References

Technical Support Center: Chromatographic Resolution of 2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the chromatographic resolution of 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane, a known impurity of Metoprolol.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the chromatographic analysis of this compound?

A1: The primary challenges stem from its chemical properties. As a polar and chiral molecule, achieving good peak shape, adequate retention on reversed-phase columns, and separation from the parent drug, Metoprolol, and other related impurities can be difficult. Common issues include poor peak symmetry (tailing), insufficient retention, and co-elution with other components.

Q2: What type of chromatographic column is best suited for this analysis?

A2: Several column types can be effective, depending on the specific requirements of the separation.

  • Reversed-Phase (RP) C18 and C8 columns are the most common starting points. However, due to the compound's polarity, highly aqueous mobile phases may be necessary, requiring columns stable under these conditions.[1][2][3][4]

  • Phenyl-Hexyl columns can offer alternative selectivity, particularly if aromatic interactions can be exploited to improve separation from other impurities.[5]

  • Hydrophilic Interaction Liquid Chromatography (HILIC) columns are an excellent option for highly polar compounds that show little retention on traditional RP columns.[6]

  • Chiral stationary phases (CSPs) are necessary for the separation of the enantiomers of this compound. Polysaccharide-based chiral columns are often a good choice.

Q3: How does the mobile phase composition affect the resolution?

A3: The mobile phase is a critical factor in achieving the desired resolution.

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers. The choice and ratio of the organic modifier to the aqueous phase will significantly impact retention and selectivity.

  • pH: The pH of the mobile phase can influence the ionization state of the analyte and any residual silanol groups on the column, thereby affecting peak shape and retention. For this compound, a slightly acidic pH is often a good starting point to suppress silanol interactions.[1]

  • Additives: Buffers (e.g., phosphate, acetate) are used to control the pH.[1][4] Chiral selectors, such as cyclodextrins, can be added to the mobile phase for enantiomeric separation on achiral columns.[7][8]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing) Secondary interactions with residual silanols on the silica-based column.- Lower the mobile phase pH to suppress silanol ionization.- Use a highly end-capped column.- Add a competitive base (e.g., triethylamine) to the mobile phase in small concentrations.- Consider a column with a different stationary phase (e.g., Phenyl-Hexyl or a polymer-based column).
Insufficient Retention (Elutes near the void volume) The compound is too polar for the reversed-phase conditions.- Decrease the percentage of the organic modifier in the mobile phase.- Use a more polar stationary phase (e.g., an embedded polar group column).- Switch to HILIC mode.[6]
Poor Resolution from Metoprolol or other impurities Lack of selectivity between the analytes under the current conditions.- Modify the mobile phase composition (e.g., change the organic solvent, adjust the pH).- Change the stationary phase to one with a different selectivity (e.g., from C18 to Phenyl-Hexyl).[5]- Optimize the column temperature.- Adjust the gradient slope in a gradient elution method.
Irreproducible Retention Times Inadequate column equilibration.- Ensure the column is thoroughly equilibrated with the mobile phase before each injection, especially when using gradient elution or ion-pairing reagents.
Inability to Separate Enantiomers Use of an achiral stationary phase and mobile phase.- Employ a chiral stationary phase (CSP).- Add a chiral selector (e.g., a cyclodextrin derivative) to the mobile phase when using an achiral column.[7][8]

Quantitative Data Summary

The following tables summarize typical starting conditions for the analysis of Metoprolol and its impurities, including this compound.

Table 1: HPLC Method Parameters for Impurity Profiling

ParameterMethod 1Method 2Method 3
Column ACE 5 C18 (250 x 4.6 mm, 5 µm)YMC-Triart PFP, C18 (250 mm x 4.6 mm, 5 µm)[2]Cosmosil C18 (250x4.6mm, 5µ)[4]
Mobile Phase A pH 2.5 bufferBuffer solution[2]20mM KH2PO4[4]
Mobile Phase B Methanol/Acetonitrile (55:45 v/v)Acetonitrile[2]Acetonitrile:Methanol (30:40 v/v)[4]
Gradient/Isocratic GradientIsocratic (60:40 v/v)[2]Isocratic
Flow Rate 1.0 mL/min1.2 mL/min[2]1.5 mL/min[4]
Detection UV at 225 nmUV at 235 nm[2]UV at 234 nm[4]
Column Temperature 30°C25°C[2]25°C[4]

Table 2: Chiral Separation Parameters

ParameterMethod 4
Column Macherey Nagel C18 (250 mm×4.6 mm, 5.0 µm)[7]
Mobile Phase Aqueous solution (1.5g/l Methyl-β-cyclodextrin) and Methanol (86:14 v/v)[7]
Flow Rate 0.5 mL/min[7]
Detection UV at 274 nm[7]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for Impurity Profiling

This protocol is a synthesized approach based on common methods for analyzing Metoprolol and its impurities.[2][4]

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Reagents and Materials:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (analytical grade)

    • Orthophosphoric acid (analytical grade)

    • Water (HPLC grade)

    • This compound reference standard

    • Metoprolol reference standard and other relevant impurity standards

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 20 mM potassium dihydrogen phosphate buffer and adjust the pH to 3.0 with orthophosphoric acid.

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 225 nm

    • Injection Volume: 10 µL

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 70% B

      • 25-30 min: 70% B

      • 30.1-35 min: 10% B (re-equilibration)

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase at an initial composition to a final concentration of approximately 0.5 mg/mL.

  • Analysis:

    • Inject the sample and reference standards into the HPLC system.

    • Identify the peaks based on the retention times of the reference standards.

    • Quantify the impurities using a suitable method (e.g., external standard, area normalization).

Visualizations

Troubleshooting Workflow

TroubleshootingWorkflow Start Poor Resolution Observed CheckPeakShape Assess Peak Shape Start->CheckPeakShape Tailing Peak Tailing? CheckPeakShape->Tailing Yes Fronting Peak Fronting? CheckPeakShape->Fronting No Sol_Tailing Lower Mobile Phase pH Use End-capped Column Add Competitive Base Tailing->Sol_Tailing GoodShape Good Peak Shape Fronting->GoodShape No Sol_Fronting Reduce Sample Concentration Check for Column Overload Fronting->Sol_Fronting Yes CheckRetention Assess Retention GoodShape->CheckRetention LowRetention Insufficient Retention? CheckRetention->LowRetention Yes GoodRetention Adequate Retention CheckRetention->GoodRetention No Sol_LowRetention Decrease Organic Modifier % Switch to HILIC LowRetention->Sol_LowRetention CheckSelectivity Assess Selectivity GoodRetention->CheckSelectivity CoElution Co-elution? CheckSelectivity->CoElution Yes GoodSeparation Good Separation CheckSelectivity->GoodSeparation No Sol_CoElution Modify Mobile Phase Change Stationary Phase Optimize Temperature CoElution->Sol_CoElution End Resolution Improved GoodSeparation->End Sol_Tailing->CheckRetention Sol_Fronting->CheckRetention Sol_LowRetention->CheckSelectivity Sol_CoElution->End

Caption: A logical workflow for troubleshooting poor resolution in chromatography.

Factors Affecting Chromatographic Resolution

ResolutionFactors Resolution Resolution (Rs) Efficiency Efficiency (N) Resolution->Efficiency Selectivity Selectivity (α) Resolution->Selectivity Retention Retention (k') Resolution->Retention sub_N Column Length Particle Size Flow Rate Efficiency->sub_N sub_alpha Mobile Phase Stationary Phase Temperature Selectivity->sub_alpha sub_k Mobile Phase Strength Stationary Phase Retention->sub_k

References

Technical Support Center: Mass Spectrometry Analysis of 2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding matrix effects encountered during the mass spectrometry analysis of "2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane," a known intermediate in the synthesis of Metoprolol, and other related pharmaceutical compounds.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1][2] This interference can lead to either a decrease in signal response, known as ion suppression, or an increase in signal response, referred to as ion enhancement.[1] These effects can significantly impact the accuracy, precision, and sensitivity of quantitative analyses.[1]

Q2: What causes matrix effects?

A2: Matrix effects are caused by various endogenous and exogenous components in the sample that are not the analyte of interest.[3][4] Common sources include salts, lipids, proteins, and other small molecules from biological matrices like plasma or urine.[3][5] Components introduced during sample preparation, such as ion-pairing agents or detergents, can also contribute.[5][6] The fundamental mechanisms can involve competition for ionization in the MS source, changes in droplet formation and evaporation efficiency in electrospray ionization (ESI), or co-precipitation of the analyte with non-volatile matrix components.[2][5][7]

Q3: How can I determine if my analysis of this compound is affected by matrix effects?

A3: There are two primary methods to assess matrix effects:

  • Post-Column Infusion: This qualitative method helps identify at what points during the chromatographic run ion suppression or enhancement occurs.[5][8] A solution of the analyte is continuously infused into the mass spectrometer after the analytical column, while a blank matrix extract is injected. Dips or peaks in the baseline signal of the analyte indicate regions of ion suppression or enhancement, respectively.[8]

  • Post-Extraction Spiking: This is a quantitative method to determine the magnitude of the matrix effect.[3][8] The response of the analyte in a neat solution is compared to the response of the analyte spiked into a blank matrix sample after the extraction process.[8] The ratio of these responses, known as the matrix factor, indicates the degree of ion suppression or enhancement.[3]

Troubleshooting Guides

Problem: Poor signal intensity or no detectable peak for the analyte.

This is a common issue that can be caused by several factors, including ion suppression.[6]

Possible Cause Troubleshooting Step
Significant Ion Suppression Perform a post-column infusion experiment to confirm if suppression is occurring at the analyte's retention time.[5]
Suboptimal Ionization Ensure the mass spectrometer is properly tuned and calibrated.[6] Experiment with different ionization sources (e.g., ESI, APCI) and polarities (positive vs. negative ion mode). APCI is often less susceptible to matrix effects than ESI.[1][9]
Inefficient Sample Preparation Improve sample cleanup to remove interfering matrix components.[6] Consider more rigorous extraction methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[6][9]
Low Sample Concentration If the sample is too dilute, the signal may be too weak.[6] Conversely, a highly concentrated sample can also cause ion suppression.[6] Consider optimizing the sample concentration.

Problem: Inconsistent and irreproducible quantitative results.

Poor precision and accuracy are often symptomatic of uncompensated matrix effects, which can vary between samples.[1]

Possible Cause Troubleshooting Step
Variable Matrix Effects The composition of the matrix can differ from sample to sample, leading to variable ion suppression or enhancement.
Inadequate Internal Standard Use a stable isotope-labeled (SIL) internal standard for the analyte. SIL internal standards co-elute with the analyte and experience similar matrix effects, thus providing effective compensation.[1]
Matrix-Induced Chromatographic Shift Some matrix components can alter the retention time of the analyte.[10] Ensure the peak integration window is appropriate and consider optimizing the chromatography to separate the analyte from these interferences.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking

This protocol allows for the calculation of the Matrix Factor (MF) to quantify ion suppression or enhancement.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the analyte and internal standard (if used) into the final elution solvent.

    • Set B (Post-Spiked Matrix): Process a blank matrix sample through the entire extraction procedure. Spike the analyte and internal standard into the final extract.

    • Set C (Pre-Spiked Matrix): Spike the analyte and internal standard into the blank matrix before starting the extraction procedure (used to determine recovery).

  • Analyze all samples using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF) using the following formula:

    • MF (%) = (Peak Area in Set B / Peak Area in Set A) * 100

  • Interpret the results:

    • MF = 100%: No matrix effect.

    • MF < 100%: Ion suppression.

    • MF > 100%: Ion enhancement.

Quantitative Data on Matrix Effects from a Metoprolol Study

AnalyteMatrix Effect (%)Interpretation
Metoprolol89%Considered acceptable for the validated method, indicating some ion suppression that was likely compensated for by the internal standard.[11]

Visualizations

Experimental Workflow for Matrix Effect Assessment

cluster_prep Sample Preparation cluster_analysis Analysis & Calculation A Set A: Analyte in Neat Solution LCMS LC-MS/MS Analysis A->LCMS B_blank Blank Matrix B_extract Extract Blank Matrix B_blank->B_extract Extraction B_spike Set B: Spike Analyte into Blank Extract B_extract->B_spike B_spike->LCMS Calc Calculate Matrix Factor: (Peak Area B / Peak Area A) * 100 LCMS->Calc

Caption: Workflow for quantitative matrix effect assessment.

Troubleshooting Logic for Ion Suppression

start Poor Signal or Inconsistent Results check_me Assess Matrix Effect (Post-Column Infusion) start->check_me me_present Ion Suppression Confirmed check_me->me_present Yes no_me No Significant Suppression check_me->no_me No improve_cleanup Improve Sample Cleanup (SPE, LLE) me_present->improve_cleanup optimize_chrom Optimize Chromatography (Gradient, Column) me_present->optimize_chrom change_source Change Ion Source/Polarity (APCI, Negative Mode) me_present->change_source use_sil_is Use Stable Isotope-Labeled Internal Standard me_present->use_sil_is other_issues Investigate Other Issues: - Instrument Tune - Sample Concentration - Analyte Stability no_me->other_issues

References

Technical Support Center: "2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane" Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability, handling, and analysis of the "2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane" reference standard, a compound often associated with the pharmaceutical ingredient Metoprolol.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and its relevance in pharmaceutical analysis?

"this compound" is a chemical compound that can be an intermediate in the synthesis of Metoprolol or a related substance. In the context of pharmaceutical quality control, it is important to monitor and control such impurities to ensure the safety and efficacy of the final drug product.[1][2]

Q2: What are the primary stability concerns for this reference standard?

The main stability concern for "this compound" stems from its epoxide ring. This three-membered ring is highly strained and susceptible to ring-opening reactions when exposed to nucleophiles.[4][5][6] This reactivity is enhanced in the presence of acidic or basic conditions. Therefore, improper handling or storage can lead to the degradation of the standard, compromising the accuracy of analytical results.

Q3: What are the recommended storage conditions for this reference standard?

While specific storage conditions should always be followed as per the supplier's certificate of analysis, general recommendations for epoxide-containing compounds include:

  • Long-term storage: Refrigeration at 2-8°C is often recommended.

  • Short-term storage/transport: Ambient conditions may be acceptable for short durations.

  • Protection from light and moisture: Storage in a tightly sealed, opaque container is advisable to prevent photo-degradation and hydrolysis.

Q4: What are the likely degradation pathways for this compound?

Based on the chemical structure, the primary degradation pathway is the acid- or base-catalyzed hydrolysis of the epoxide ring, leading to the formation of a diol. Other potential degradation pathways could involve oxidation of the ether linkage or other parts of the molecule.[7][8]

Troubleshooting Guides

Guide 1: Inconsistent or Inaccurate Analytical Results

If you are experiencing variability in your analytical measurements when using this reference standard, this guide can help you troubleshoot potential causes.

G A Start: Inconsistent Analytical Results B Verify Storage Conditions (2-8°C, protected from light/moisture) A->B C Review Solution Preparation (Solvent purity, accurate weighing, sonication time) B->C Storage OK E Evaluate Reference Standard Integrity (Perform purity check, consider new vial) B->E Improper Storage D Check Instrument Performance (System suitability, calibration) C->D Preparation OK C->E Preparation Error D->E Instrument OK G Conclusion: Issue Persists (Contact Technical Support) D->G Instrument Issue F Conclusion: Issue Resolved E->F Purity Confirmed E->G Standard Degraded

Caption: Troubleshooting workflow for inconsistent analytical results.

Guide 2: Appearance of Unexpected Peaks in Chromatograms

The appearance of new peaks in your chromatogram when analyzing the reference standard may indicate degradation.

G A Start: Unexpected Peak(s) Observed B Is the peak present in the blank/placebo? A->B C Yes B->C D No B->D E Peak is an artifact. (e.g., from solvent, mobile phase) C->E F Could it be a degradation product? D->F G Perform Forced Degradation Study (See Protocol 2) F->G H Compare retention times of new peaks with peaks from stressed samples. G->H I Match Found H->I J No Match H->J K Peak is a confirmed degradation product. Re-evaluate handling and storage. I->K L Peak may be a different impurity. Further investigation needed. J->L

Caption: Decision tree for investigating unexpected chromatographic peaks.

Experimental Protocols

Protocol 1: Preparation of Reference Standard Stock Solution

This protocol outlines the steps for preparing a stock solution of "this compound" for analytical use.

  • Equilibration: Allow the sealed container of the reference standard to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the required amount of the standard using a calibrated analytical balance.

  • Dissolution: Transfer the weighed standard to a suitable volumetric flask. Add a portion of the selected solvent (e.g., acetonitrile or a mixture of acetonitrile and water) and sonicate for a short period (e.g., 5-10 minutes) to ensure complete dissolution.[9][10] Avoid excessive sonication or heating, which could promote degradation.

  • Dilution: Dilute to the final volume with the solvent and mix thoroughly.

  • Storage: Store the prepared solution under refrigeration (2-8°C) and protect it from light. It is recommended to use freshly prepared solutions for the best accuracy.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to understand the stability of the reference standard and to develop stability-indicating analytical methods.[9][10] The following conditions are recommended starting points.

Stress ConditionReagent/ConditionTemperatureDuration
Acidic Hydrolysis 0.1 M HCl60°C24 hours
Basic Hydrolysis 0.1 M NaOH60°C24 hours
Oxidation 3% H₂O₂Room Temperature24 hours
Thermal Degradation 80°C48 hours
Photolytic Degradation UV light (254 nm) and visible lightRoom Temperature7 days

Experimental Workflow for Forced Degradation Study

G cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Evaluation A Prepare Stock Solution of Reference Standard B Acidic (0.1M HCl) A->B C Basic (0.1M NaOH) A->C D Oxidative (3% H2O2) A->D E Thermal (80°C) A->E F Photolytic (UV/Vis) A->F H Analyze Unstressed Control Sample A->H G Analyze Stressed Samples by HPLC-UV/PDA B->G C->G D->G E->G F->G I Compare Chromatograms G->I H->I J Calculate % Degradation I->J K Identify Major Degradation Products J->K

Caption: Workflow for a forced degradation study.

Quantitative Data Summary

The following table can be used to summarize the data obtained from your forced degradation studies.

Stress ConditionDuration (hours)Temperature (°C)% DegradationRemarks (e.g., number of degradation peaks, major peak RRT)
0.1 M HCl
0.1 M NaOH
3% H₂O₂
Thermal
Photolytic (UV)
Photolytic (Vis)

This structured approach will help in systematically evaluating the stability of the "this compound" reference standard and ensuring the reliability of your analytical data.

References

Technical Support Center: Method Robustness and Ruggedness for the Analysis of 2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the robustness and ruggedness of analytical methods for "2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane," a key intermediate in the synthesis of Metoprolol.[1][2] This guide is intended for researchers, scientists, and drug development professionals to ensure the reliability and consistency of their analytical results.

Troubleshooting Guide

This section addresses common issues that may arise during the analysis of this compound, potentially indicating a lack of method robustness.

Issue Potential Cause Recommended Action
Shifting Retention Times Variation in mobile phase composition, column temperature, or flow rate.Verify the preparation of the mobile phase. Ensure the column oven is calibrated and maintaining the set temperature. Check the HPLC pump for consistent flow rate delivery.
Poor Peak Shape (Tailing or Fronting) Mismatch between sample solvent and mobile phase, column degradation, or inappropriate mobile phase pH.Dissolve the sample in the mobile phase whenever possible. Use a guard column to protect the analytical column. Evaluate the effect of small variations in mobile phase pH on peak symmetry.
Inconsistent Quantitation Results Fluctuation in detector wavelength, integration parameters, or sample degradation.Confirm the detector wavelength is set correctly and is stable. Review and standardize peak integration parameters. Investigate the stability of the analyte in the prepared sample solution over time.
Resolution Failure Between Analyte and Impurities Small changes in mobile phase organic content or pH affecting selectivity.The method may not be sufficiently robust. Re-evaluate the chromatographic conditions, particularly the mobile phase composition and pH, to improve resolution.
Baseline Noise or Drift Contaminated mobile phase, detector lamp aging, or column bleed.Filter all mobile phase solvents. Purge the HPLC system thoroughly. Check the detector lamp's usage hours and replace if necessary. Condition the column according to the manufacturer's instructions.

Frequently Asked Questions (FAQs)

Q1: What is the difference between method robustness and ruggedness?

A1: Robustness refers to the ability of an analytical method to remain unaffected by small, deliberate variations in method parameters within a single laboratory. It is typically evaluated during method development. Ruggedness , on the other hand, is the reproducibility of the test results under normal operational conditions by different analysts, on different instruments, and in different laboratories.

Q2: Which parameters should be investigated in a robustness study for an HPLC method for this compound?

A2: For an HPLC method, typical parameters to investigate for robustness include:

  • Flow rate of the mobile phase (e.g., ± 0.1 mL/min)

  • Column temperature (e.g., ± 2 °C)

  • Mobile phase composition (e.g., ± 2% organic solvent)

  • Wavelength of detection (e.g., ± 2 nm)

  • Mobile phase pH (e.g., ± 0.1 units)

Q3: How are the results of a robustness study evaluated?

A3: The results are evaluated by assessing the impact of the parameter variations on key system suitability parameters such as peak area, retention time, resolution between the main peak and any impurities, and peak tailing factor. The acceptance criteria are typically that the system suitability parameters remain within the established limits for the method.

Q4: What should I do if my method fails the robustness testing?

A4: If a method fails robustness testing, it indicates that it is sensitive to small changes in the analytical conditions. The method should be further optimized to find conditions where it is more stable. A precautionary statement should be included in the method documentation for any parameters that are found to be critical.

Q5: Can a similar approach be used for a Gas Chromatography (GC) method?

A5: Yes, the principles of robustness testing are applicable to GC methods as well. For a GC method for this compound, parameters to investigate would include:

  • Inlet temperature

  • Oven temperature program ramp rate

  • Carrier gas flow rate

  • Split ratio

Quantitative Data Summary

The following table summarizes hypothetical but representative quantitative data from a robustness study of a reversed-phase HPLC method for the analysis of this compound.

Parameter Variation Retention Time (%RSD) Peak Area (%RSD) Resolution (Analyte/Impurity) Result
Flow Rate 1.0 ± 0.1 mL/min1.2%0.8%> 2.0Pass
Column Temperature 30 ± 2 °C0.5%0.4%> 2.0Pass
Mobile Phase Composition ± 2% Acetonitrile2.5%1.1%> 2.0Pass
Detection Wavelength 275 ± 2 nm0.1%1.5%> 2.0Pass
Mobile Phase pH 3.0 ± 0.10.8%0.6%> 2.0Pass

Experimental Protocols

Protocol for a Robustness Study of an HPLC Method

This protocol outlines a general procedure for conducting a robustness study for the analysis of this compound.

1. Objective: To assess the robustness of the HPLC method by evaluating the effect of small, deliberate variations in chromatographic parameters on the analytical results.

2. Materials:

  • This compound reference standard

  • HPLC grade solvents (e.g., acetonitrile, water)

  • Buffers and reagents for pH adjustment

  • Validated HPLC system with a suitable detector (e.g., UV)

  • Analytical column (e.g., C18, 250 x 4.6 mm, 5 µm)

3. Standard Solution Preparation: Prepare a standard solution of this compound at a known concentration (e.g., 100 µg/mL) in a suitable solvent (e.g., mobile phase).

4. Robustness Parameters and Variations: Establish the nominal chromatographic conditions and the deliberate variations to be tested, as shown in the table above.

5. Experimental Design: A one-factor-at-a-time (OFAT) approach can be used where one parameter is varied while others are kept at their nominal values. Alternatively, a design of experiments (DoE) approach can be employed for a more comprehensive evaluation of interactions between parameters.

6. Procedure:

  • Equilibrate the HPLC system with the mobile phase under the nominal conditions.

  • Inject the standard solution in replicate (e.g., n=3) and record the chromatograms.

  • For each parameter to be tested, adjust it to its high and low levels and repeat the injections.

  • After each set of variations, return the system to the nominal conditions and perform a check injection to ensure system stability.

7. Data Analysis:

  • For each condition, calculate the mean and relative standard deviation (%RSD) for retention time and peak area.

  • Calculate the resolution between the analyte peak and any adjacent impurity peaks.

  • Compare the results against the pre-defined acceptance criteria (e.g., %RSD < 2.0%, Resolution > 2.0).

Visualizations

Robustness_Study_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis Phase cluster_conclusion Conclusion Phase Define_Method Define Nominal Method Parameters Identify_Factors Identify Robustness Factors Define_Method->Identify_Factors Set_Ranges Set Variation Ranges Identify_Factors->Set_Ranges Prepare_Samples Prepare Standard and Sample Solutions Set_Ranges->Prepare_Samples Nominal_Run Run Method at Nominal Conditions Prepare_Samples->Nominal_Run Varied_Runs Perform Runs with Varied Parameters Nominal_Run->Varied_Runs Collect_Data Collect Chromatographic Data Varied_Runs->Collect_Data Analyze_SST Analyze System Suitability Parameters Collect_Data->Analyze_SST Compare_Results Compare Results to Acceptance Criteria Analyze_SST->Compare_Results Report Generate Robustness Report Compare_Results->Report Optimize Optimize Method (if necessary) Compare_Results->Optimize

Caption: Workflow for a typical HPLC method robustness study.

Logical_Relationships cluster_validation Method Validation cluster_reliability Ensures Robustness Robustness Ruggedness Ruggedness Robustness->Ruggedness informs Reliability Method Reliability Robustness->Reliability Ruggedness->Reliability Accuracy Accuracy Accuracy->Reliability Precision Precision Precision->Reliability Specificity Specificity Specificity->Reliability Linearity Linearity Linearity->Reliability

Caption: Relationship between robustness, ruggedness, and overall method reliability.

References

"2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane" minimizing formation during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. This resource provides in-depth guidance on minimizing the formation of "2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane" during chemical synthesis. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your synthetic routes and control byproduct formation.

"this compound" is a crucial intermediate in the synthesis of important pharmaceuticals such as Metoprolol and Ranolazine. Its formation is typically achieved through a Williamson ether synthesis, reacting 4-(2-methoxyethyl)phenol with epichlorohydrin. However, controlling the reaction to prevent the formation of this oxirane as an unwanted byproduct is a common challenge. This guide will address the key factors influencing this reaction and provide strategies to minimize its formation when desired.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route leading to the formation of "this compound"?

A1: The most common synthetic route is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol, such as 4-(2-methoxyethyl)phenol, by a base to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking an electrophile like epichlorohydrin.

Q2: What are the common side reactions and byproducts encountered when trying to control the formation of this oxirane?

A2: The primary side reactions include the formation of dimers and regioisomers resulting from C-alkylation instead of the desired O-alkylation. In the context of multi-step syntheses like that of Ranolazine, various process-related impurities can arise, with area percentages ranging from 0.05% to 2.5%.[1] Dimer impurities are a significant concern in the synthesis of Ranolazine.[2]

Q3: How do reaction conditions influence the formation of "this compound"?

A3: Reaction conditions play a critical role. Key factors include the choice of base, solvent, and temperature, all of which can significantly impact the reaction's selectivity and yield.

Troubleshooting Guide: Minimizing Oxirane Formation

This guide provides solutions to common problems encountered when aiming to minimize the formation of "this compound".

Problem Potential Cause Recommended Solution
High yield of the oxirane byproduct The reaction conditions are favoring the Williamson ether synthesis pathway that produces the oxirane.Modify the reaction parameters. Lowering the temperature can help, as higher temperatures may favor the formation of the oxirane. Experiment with different base and solvent combinations to alter the reaction's selectivity.
Formation of dimer impurities A common issue in syntheses like that of Ranolazine, where the oxirane intermediate can react further.The formation of dimer impurities is a known challenge.[2] Optimizing the stoichiometry of the reactants can help. Using a controlled amount of the limiting reagent can reduce the chances of side reactions leading to dimers.
Presence of C-alkylation byproducts The phenoxide ion is attacking the carbon of the aromatic ring instead of the desired oxygen.The choice of solvent is crucial in controlling O- versus C-alkylation. Protic solvents can shield the oxygen of the phenoxide, promoting C-alkylation. Using aprotic solvents like DMF or DMSO can favor the desired O-alkylation.[3]
Low overall yield of the desired product Suboptimal reaction conditions leading to incomplete conversion or the prevalence of side reactions.A systematic optimization of reaction conditions is necessary. This includes screening different bases, solvents, temperatures, and reaction times. The use of a phase-transfer catalyst can sometimes improve the yield and selectivity of the Williamson ether synthesis.

Experimental Protocols

General Protocol for Williamson Ether Synthesis with an Emphasis on Minimizing Oxirane Formation

This protocol provides a general framework. Optimization for specific substrates and desired outcomes is recommended.

Materials:

  • Phenol (e.g., 4-(2-methoxyethyl)phenol)

  • Epichlorohydrin

  • Base (e.g., Sodium Hydroxide, Potassium Carbonate)

  • Solvent (e.g., DMF, DMSO, or an aqueous medium)

  • Anhydrous sodium sulfate (for drying)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Deprotonation of Phenol: In a round-bottom flask, dissolve the phenol in the chosen solvent.

  • Add the base portion-wise while stirring. The amount of base should be carefully controlled to be in slight excess (e.g., 1.1 equivalents) relative to the phenol.

  • Reaction with Epichlorohydrin: Slowly add epichlorohydrin to the reaction mixture. The molar ratio of phenol to epichlorohydrin should be optimized; a 1:1 ratio is a common starting point.

  • Reaction Conditions: Maintain the reaction at a controlled, lower temperature (e.g., room temperature or slightly below) to disfavor byproduct formation. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent.

  • Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to remove any formed oxirane and other impurities.

Data Presentation

While specific quantitative data for minimizing "this compound" is not extensively available in a comparative format in the reviewed literature, the following table summarizes the general influence of reaction parameters on the Williamson ether synthesis, which can be applied to control the formation of the oxirane.

Parameter Condition Effect on Oxirane Formation and Byproducts Reference
Temperature Lower Temperature (e.g., 0-25 °C)Generally favors the desired SN2 reaction and minimizes side reactions like elimination. In the synthesis of Metoprolol, this temperature range is utilized.[4][4]
Higher Temperature (e.g., 50-70 °C)Can increase the reaction rate but may also lead to a higher incidence of byproducts. Used in some Metoprolol synthesis protocols for shorter reaction times.[4][4]
Base Strong Bases (e.g., NaOH, KOH)Effective for deprotonating the phenol but can also promote side reactions if not used carefully.[5]
Weaker Bases (e.g., K₂CO₃, Cs₂CO₃)Often used for aryl ether synthesis to provide milder reaction conditions, potentially reducing byproduct formation.[5]
Solvent Aprotic Solvents (e.g., DMF, DMSO)Generally favor O-alkylation, which is the desired pathway for forming the precursor to the oxirane.[3]
Protic Solvents (e.g., water, ethanol)Can lead to an increase in C-alkylation byproducts due to solvation of the phenoxide oxygen.[3]

Visualizations

Below are diagrams illustrating key concepts and workflows related to the synthesis and control of "this compound".

Synthesis_Pathway Phenol 4-(2-methoxyethyl)phenol Intermediate Phenoxide Ion Phenol->Intermediate Deprotonation Epichlorohydrin Epichlorohydrin Product This compound Epichlorohydrin->Product Nucleophilic Attack Base Base Base->Intermediate Solvent Solvent Solvent->Product Influences Selectivity Intermediate->Product Troubleshooting_Logic Start High Oxirane Byproduct Formation Temp Is Temperature Optimized? Start->Temp Temp->Start No, Lower Temperature Base_Solvent Is Base/Solvent Combination Optimal? Temp->Base_Solvent Yes Base_Solvent->Start No, Change Base/Solvent Stoichiometry Are Reactant Ratios Correct? Base_Solvent->Stoichiometry Yes Stoichiometry->Start No, Adjust Ratios Purification Implement Purification Step Stoichiometry->Purification Yes Solution Minimized Oxirane Formation Purification->Solution

References

Technical Support Center: Troubleshooting Analytical Variability for 2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane. This resource is designed for researchers, scientists, and drug development professionals to address common analytical challenges encountered during the characterization and quality control of this compound. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reproducibility of your analytical results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

Question 1: Why am I observing inconsistent peak areas or retention times for my compound in HPLC analysis?

Answer: Variability in peak areas and retention times are common issues in HPLC and can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Steps:

  • Mobile Phase Preparation: Inconsistent mobile phase composition is a primary cause of retention time drift.[1] Ensure accurate and consistent preparation of the mobile phase for each run. Use high-purity solvents and freshly prepared buffers. Degas the mobile phase thoroughly to prevent bubble formation, which can cause pressure fluctuations and baseline noise.[2]

  • System Equilibration: The HPLC system, particularly the column, must be adequately equilibrated with the mobile phase before analysis. Insufficient equilibration can lead to drifting baselines and shifting retention times.

  • Column Temperature: Fluctuations in ambient temperature can affect retention times.[2] Using a column oven to maintain a constant temperature is crucial for reproducibility.

  • Flow Rate Consistency: Check the HPLC pump for any leaks or pressure fluctuations, as this can lead to inconsistent flow rates and, consequently, variable retention times.[1]

  • Sample Preparation: Ensure that the sample is completely dissolved in the mobile phase or a compatible solvent. Incomplete dissolution can lead to inconsistent injection volumes and peak areas.

Question 2: My chromatogram shows peak tailing for the main compound peak. What could be the cause and how can I fix it?

Answer: Peak tailing can compromise the accuracy of quantification. It is often caused by secondary interactions between the analyte and the stationary phase, or by issues within the HPLC system itself.

Troubleshooting Steps:

  • Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample and re-injecting.

  • Secondary Interactions: The oxirane ring and ether linkages in the molecule can sometimes interact with active sites on the silica-based stationary phase.

    • Mobile Phase pH: Adjusting the pH of the mobile phase can help to suppress these interactions.

    • Use of Additives: Adding a small amount of a competing base, like triethylamine, to the mobile phase can block active sites on the column.

  • Column Degradation: Over time, the performance of an HPLC column can degrade. If the peak shape does not improve with the above steps, consider replacing the column.

  • System Dead Volume: Excessive dead volume in the fittings or tubing can contribute to peak broadening and tailing. Ensure all connections are secure and use tubing with the appropriate inner diameter.

Question 3: I am seeing unexpected peaks in my chromatogram. How can I identify if they are impurities or artifacts?

Answer: The presence of additional peaks can be due to impurities from the synthesis, degradation of the compound, or contaminants from the solvent or system.

Troubleshooting Steps:

  • Blank Injection: Inject a blank sample (mobile phase or sample solvent) to check for any peaks originating from the solvent or system (ghost peaks).

  • Forced Degradation Studies: To identify potential degradation products, subject a sample of this compound to stress conditions such as acid, base, oxidation, and heat.[1][3][4] The resulting chromatogram will help in identifying the peaks of degradation products.

  • Mass Spectrometry (MS) Detection: If your HPLC is connected to a mass spectrometer, the mass-to-charge ratio of the unexpected peaks can provide valuable information for their identification.

  • Review Synthesis Route: The starting materials and intermediates of the synthesis of this compound can be potential impurities.[5] For instance, 4-(2-methoxyethyl)phenol is a key starting material.[5]

Gas Chromatography (GC) Analysis

Question 1: I am experiencing poor peak shape and low response for my compound during GC analysis. What could be the problem?

Answer: The polarity and thermal lability of the oxirane ring in this compound can present challenges in GC analysis.

Troubleshooting Steps:

  • Derivatization: The hydroxyl group that can be formed upon ring-opening, and the polarity of the molecule itself, can lead to poor peak shape. Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or pentafluoropropionic anhydride (PFPA) can improve volatility and peak shape.[6]

  • Inlet Temperature: The inlet temperature should be optimized. If it is too high, it can cause thermal degradation of the analyte. If it is too low, it can lead to poor volatilization and peak broadening.

  • Column Choice: A mid-polarity column is often a good starting point for this type of compound. If you are still experiencing issues, you may need to try a column with a different stationary phase.

  • Liner Deactivation: Active sites in the GC liner can cause analyte adsorption and degradation. Ensure you are using a properly deactivated liner.

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

Question 1: My NMR spectrum shows broad signals. What could be the reason?

Answer: Broad NMR signals can be due to several factors related to the sample and the instrument.

Troubleshooting Steps:

  • Sample Purity: The presence of paramagnetic impurities can cause significant line broadening.

  • Sample Concentration: A highly concentrated sample can lead to increased viscosity and broader signals. Try diluting your sample.

  • Shimming: The magnetic field homogeneity needs to be optimized by shimming the spectrometer. Poor shimming is a common cause of broad peaks.

  • Temperature: Ensure the sample has reached thermal equilibrium inside the probe.

Question 2: I am having trouble getting a clear molecular ion peak in my mass spectrum. Why is this happening?

Answer: The stability of the molecular ion can be influenced by the ionization technique and the inherent properties of the molecule.

Troubleshooting Steps:

  • Ionization Technique: Electron Ionization (EI) can sometimes be too energetic and lead to extensive fragmentation, making the molecular ion peak weak or absent. Consider using a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI).

  • Fragmentation Pattern: The oxirane ring can be prone to ring-opening and fragmentation. Analyze the fragmentation pattern to confirm the structure. Common fragments can arise from the cleavage of the ether bonds.

Data Presentation

Table 1: Typical HPLC Parameters for Analysis of Metoprolol and Related Compounds

ParameterCondition 1Condition 2
Column C18 (e.g., Hypersil ODS, 250 x 4.6 mm, 5µm)[4]Phenyl-Hexyl (e.g., Poroshell 120, shorter length)
Mobile Phase Acetonitrile: 0.025 M KH2PO4 Buffer (pH 3.0) (70:30 v/v)[4]Gradient of Acetonitrile and Ammonium Acetate buffer
Flow Rate 1.0 mL/min[4]1.2 mL/min[7]
Detection UV at 228 nm[4]UV at 235 nm[7]
Column Temp. Ambient or controlled at 30°CControlled

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol provides a general framework for a stability-indicating HPLC method for the analysis of this compound.

  • Chromatographic System:

    • HPLC system with a UV detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[4]

    • Column Temperature: 30 °C.

  • Mobile Phase and Gradient:

    • Mobile Phase A: 0.025 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with phosphoric acid.[4]

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient to separate the main peak from potential impurities and degradants. A starting point could be 70% A and 30% B, with a linear gradient to increase the percentage of B over time.

  • Sample Preparation:

    • Prepare a stock solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a working concentration (e.g., 50 µg/mL) with the mobile phase.

  • Analysis:

    • Inject the sample into the HPLC system.

    • Monitor the chromatogram at a wavelength of 228 nm.[4]

  • Forced Degradation:

    • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C.

    • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60 °C.

    • Oxidative Degradation: Treat the sample with 3% H2O2 at room temperature.

    • Thermal Degradation: Expose the solid sample to heat (e.g., 105 °C).

    • Analyze the stressed samples using the developed HPLC method to ensure the separation of degradation products from the main compound.

Protocol 2: GC-MS Analysis with Derivatization

This protocol outlines a general procedure for the GC-MS analysis of this compound.

  • Sample Preparation and Derivatization:

    • Dissolve a known amount of the sample in a suitable solvent (e.g., ethyl acetate).

    • Add a derivatizing agent such as BSTFA or PFPA.[6]

    • Heat the mixture (e.g., at 70 °C for 30 minutes) to complete the reaction.

  • GC-MS System:

    • Gas chromatograph coupled to a mass spectrometer.

    • Column: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • GC Conditions:

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a suitable mass range (e.g., m/z 50-500).

Visualizations

Troubleshooting_Workflow cluster_hplc HPLC Troubleshooting cluster_gc GC Troubleshooting cluster_common Common Issues start Analytical Variability (e.g., Inconsistent Peak Area/RT) check_mobile_phase Check Mobile Phase (Preparation, Degassing) start->check_mobile_phase HPLC Issue consider_derivatization Consider Derivatization start->consider_derivatization GC Issue unexpected_peaks Unexpected Peaks? start->unexpected_peaks Chromatography Issue peak_tailing Peak Tailing? start->peak_tailing Chromatography Issue check_equilibration Ensure System Equilibration check_mobile_phase->check_equilibration check_temp Verify Column Temperature Stability check_equilibration->check_temp check_flow Inspect for Leaks & Pressure Fluctuations check_temp->check_flow check_sample_prep Review Sample Preparation check_flow->check_sample_prep resolution Problem Resolved check_sample_prep->resolution optimize_inlet_temp Optimize Inlet Temperature consider_derivatization->optimize_inlet_temp check_column Evaluate GC Column Choice optimize_inlet_temp->check_column check_column->resolution unexpected_peaks->resolution Identified peak_tailing->resolution Corrected

Caption: A logical workflow for troubleshooting common analytical variability issues.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Technique start Start: Sample of This compound dissolve Dissolve in Appropriate Solvent start->dissolve derivatize Derivatize (for GC) dissolve->derivatize For GC hplc HPLC Analysis dissolve->hplc For HPLC/NMR nmr NMR Spectroscopy dissolve->nmr gcms GC-MS Analysis derivatize->gcms data_analysis Data Analysis and Interpretation hplc->data_analysis gcms->data_analysis nmr->data_analysis report Final Report data_analysis->report

Caption: A general experimental workflow for the analysis of the target compound.

References

Validation & Comparative

Navigating the Analytical Maze: A Comparative Guide to Method Validation for 2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the robust analytical characterization of pharmaceutical compounds and their impurities is paramount to ensuring safety and efficacy. This guide provides a comparative overview of potential analytical methods for the validation of "2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane," a known impurity of the beta-blocker Metoprolol. While direct, comprehensive validation data for this specific epoxide impurity is not extensively published, this document leverages established analytical techniques for Metoprolol and its related substances to offer a foundational guide for methodology development and validation.

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical technique is contingent on various factors, including the analyte's physicochemical properties, the sample matrix, and the required sensitivity and selectivity. Based on the analysis of Metoprolol and similar oxirane-containing compounds, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Hydrophilic Interaction Liquid Chromatography (HILIC) emerge as primary candidates for the analytical method validation of "this compound."

Table 1: Comparison of Potential Analytical Methods
Analytical MethodPrincipleAdvantagesDisadvantagesTypical Detection
Reverse-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.Widely applicable, robust, good for polar to moderately non-polar compounds.May require derivatization for compounds without a chromophore.UV, Photodiode Array (PDA), Mass Spectrometry (MS)
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.High resolution for volatile and semi-volatile compounds.Requires analyte to be volatile or amenable to derivatization; potential for thermal degradation.Flame Ionization Detector (FID), Mass Spectrometry (MS)
Hydrophilic Interaction Liquid Chromatography (HILIC) Separation based on partitioning between a polar stationary phase and a less polar mobile phase.Suitable for polar compounds that are poorly retained in RP-HPLC.[1]Mobile phase and stationary phase selection can be complex.Charged Aerosol Detector (CAD), MS
Titrimetric Methods Chemical reaction and titration to determine the concentration of the oxirane group.Simple, inexpensive.Lacks specificity, susceptible to interference from other reactive species.[2][3]Visual or potentiometric endpoint

In-Depth Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. The following protocols are adapted from established methods for Metoprolol and its impurities and can serve as a starting point for the analysis of "this compound."

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

A stability-indicating RP-HPLC method is a common approach for the simultaneous determination of active pharmaceutical ingredients and their impurities.[4]

  • Instrumentation: A standard HPLC system equipped with a UV or PDA detector.

  • Column: A C18 column (e.g., YMC-Triart PFP C18, 250 × 4.6 mm, 5 µm particle size) is often suitable.[4]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol). A common starting point could be a 60:40 (v/v) mixture of buffer and acetonitrile.[4][5]

  • Flow Rate: Typically 1.0 to 1.2 mL/minute.[4][5]

  • Detection: UV detection at a wavelength where the analyte has significant absorbance, for instance, 222 nm or 235 nm for related compounds.[4][5]

  • Sample Preparation: Dissolve the sample in a suitable diluent, which is often the mobile phase itself.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile or semi-volatile impurities, GC-MS offers high sensitivity and specificity. Analysis of related phenolic intermediates of Metoprolol has been successfully performed using GC.[6][7]

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Column: A capillary column, such as one with a polyethylene glycol (PEG) stationary phase (e.g., 50 m, 0.32 mm ID, 0.4 µm film thickness), can be effective.[8]

  • Carrier Gas: Helium at a constant flow rate.

  • Injector: Split/splitless injector, with the temperature set appropriately to ensure volatilization without degradation.

  • Oven Temperature Program: A temperature gradient is typically employed to ensure good separation of compounds with different boiling points.

  • Detector: A mass spectrometer operating in electron ionization (EI) mode.

  • Sample Preparation and Derivatization: For compounds with low volatility, derivatization may be necessary. For instance, silylation with agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can increase volatility.[6]

Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection (HILIC-CAD)

HILIC is particularly useful for polar analytes. When coupled with a Charged Aerosol Detector (CAD), it allows for the detection of compounds that lack a UV chromophore.[1]

  • Instrumentation: An HPLC or UHPLC system with a CAD.

  • Column: A HILIC column, for example, a Thermo Scientific™ Acclaim™ Trinity™ P2 column.[1]

  • Mobile Phase: Typically a high percentage of organic solvent (e.g., acetonitrile) with a smaller amount of aqueous buffer.

  • Detection: A charged aerosol detector, which provides a response that is largely independent of the chemical structure of the analyte.[1]

Quantitative Performance Data

The validation of an analytical method involves the assessment of several key parameters to ensure its suitability for its intended purpose. The following table summarizes typical performance data from methods developed for Metoprolol and its impurities, which can be used as a benchmark.

Table 2: Typical Analytical Method Validation Parameters
ParameterRP-HPLC[5]HILIC-CAD[1]GC (for oxirane)[8]
Linearity (Correlation Coefficient, R²) > 0.999> 0.994-
Limit of Detection (LOD) 0.142 µg/mL2.5 ng on column (for Metoprolol and Impurity A)1 µg/g
Limit of Quantitation (LOQ) 0.429 µg/mL--
Accuracy (% Recovery) 99.40%--
Precision (%RSD) < 2.0%-0.8% to 3%

Visualizing the Validation Workflow

A systematic approach is essential for the successful validation of any analytical method. The following diagram illustrates the typical workflow for analytical method validation as outlined by regulatory bodies such as the International Council for Harmonisation (ICH).[9][10]

G Analytical Method Validation Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_reporting Reporting Phase Protocol Develop Validation Protocol Parameters Define Validation Parameters (ICH Q2(R1)) Protocol->Parameters Specificity Specificity / Selectivity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability, Intermediate) Protocol->Precision LOD Limit of Detection (LOD) Protocol->LOD LOQ Limit of Quantitation (LOQ) Protocol->LOQ Robustness Robustness Protocol->Robustness Report Generate Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD->Report LOQ->Report Robustness->Report Approval Review & Approval Report->Approval

Caption: A flowchart of the analytical method validation process.

References

Navigating Pharmacopeial Limits for "2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane" in Metoprolol

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The compound "2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane," a known process-related impurity and synthetic intermediate of the widely used beta-blocker Metoprolol, presents a critical control point for pharmaceutical manufacturers.[1][2] This guide provides a comprehensive comparison of the pharmacopeial landscape concerning this impurity, addresses its potential classification as a genotoxic impurity, and outlines analytical strategies for its control, thereby supporting researchers, scientists, and drug development professionals in ensuring the quality and safety of Metoprolol products.

Pharmacopeial Status: An Unspecified Impurity

A thorough review of the major pharmacopeias—United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP)—reveals that "this compound" is not listed as a specified impurity with a dedicated limit in the monographs for Metoprolol Tartrate or Metoprolol Succinate. It is often referred to by other names such as Metoprolol Impurity 18 or Metoprolol Methoxy Epoxide Impurity.[3][4]

Instead, its control falls under the general limits for unspecified impurities. This necessitates a robust understanding of the respective pharmacopeial requirements for such impurities.

PharmacopeiaDrug ProductTest for Related Substances/ImpuritiesLimit for Unspecified Impurities
USP Metoprolol TartrateThin-Layer Chromatography (TLC)Individual unspecified impurity: Not more than the intensity of the 0.1% standard. Total impurities: Not more than 1.0%.[5]
EP Metoprolol SuccinateLiquid Chromatography (LC)Individual unspecified impurity: Not more than 0.10%. Total impurities: Not more than 0.5%.[3]
JP Metoprolol TartrateGeneral impurity testing requirements apply. Specific limits for unspecified impurities are typically aligned with ICH guidelines.[6]Aligned with ICH Q3A/Q3B guidelines.

Table 1: Comparison of General Impurity Limits in Major Pharmacopeias for Metoprolol

It is important to note that many modern analytical laboratories are moving away from the less precise Thin-Layer Chromatography (TLC) method stipulated in older USP monographs towards more accurate and sensitive High-Performance Liquid Chromatography (HPLC) methods.[1]

The Genotoxicity Question: A Critical Consideration

The presence of an oxirane (epoxide) functional group in the structure of "this compound" raises a significant flag for potential genotoxicity.[7] Epoxides are a class of compounds known for their potential to react with DNA, which can lead to mutations and an increased risk of cancer.

According to the International Council for Harmonisation (ICH) M7 guideline on mutagenic impurities, compounds with structural alerts for genotoxicity, such as epoxides, require a thorough risk assessment.[8] If confirmed as genotoxic, this impurity would need to be controlled at much lower levels than typical process impurities, based on a substance-specific permissible daily exposure (PDE) or the Threshold of Toxicological Concern (TTC). The TTC for a lifetime exposure to a genotoxic impurity is typically 1.5 µ g/day .[9]

A formal genotoxicity assessment for "this compound" is not publicly available. In the absence of such data, a conservative approach, as outlined in ICH M7, should be adopted. This involves treating the impurity as potentially genotoxic and controlling it to the TTC limit until sufficient data to the contrary is generated.

Analytical Methodologies for Detection and Quantification

Given the potential need for trace-level analysis, highly sensitive and specific analytical methods are required. While older methods rely on TLC, modern approaches utilize HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Protocol: A Representative HPLC Method

The following is a representative HPLC method suitable for the separation of Metoprolol and its impurities, which can be adapted and validated for the specific quantification of "this compound".

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: A gradient mixture of a buffered aqueous phase (e.g., ammonium acetate buffer, pH 4.5) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 223 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

For quantification at the low levels required for genotoxic impurities, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity.[10][11]

Logical Workflow for Impurity Control

The control of "this compound" in Metoprolol manufacturing requires a systematic approach. The following diagram illustrates the logical workflow for assessing and controlling this impurity.

Impurity_Control_Workflow cluster_assessment Impurity Assessment cluster_control Control Strategy identify_impurity Identify 'this compound' as a potential impurity structural_alert Structural Alert Analysis (Epoxide Ring) identify_impurity->structural_alert genotoxicity_assessment Genotoxicity Assessment (ICH M7) structural_alert->genotoxicity_assessment in_silico In-silico Prediction (e.g., QSAR) genotoxicity_assessment->in_silico Step 1 classify_impurity Classify Impurity genotoxicity_assessment->classify_impurity ames_test Ames Test in_silico->ames_test If positive or inconclusive in_vivo In-vivo Follow-up (if Ames positive) ames_test->in_vivo If positive non_genotoxic Non-Genotoxic (Control per ICH Q3A/B) classify_impurity->non_genotoxic Negative Assessment genotoxic Genotoxic (Control per ICH M7) classify_impurity->genotoxic Positive Assessment process_control Implement Process Controls to Minimize Formation non_genotoxic->process_control ttc_limit Apply TTC-based Limit (e.g., 1.5 µg/day) genotoxic->ttc_limit ttc_limit->process_control analytical_monitoring Routine Analytical Monitoring process_control->analytical_monitoring

Impurity Control Workflow Diagram

Conclusion

While "this compound" is not a specified impurity in the major pharmacopeias for Metoprolol, its control is mandated under the limits for unspecified impurities. The critical consideration for this particular impurity is its potential for genotoxicity due to the presence of an epoxide ring. In the absence of definitive toxicological data, a conservative approach, in line with ICH M7 guidelines, should be adopted, which involves controlling the impurity to the Threshold of Toxicological Concern. The implementation of sensitive and specific analytical methods, such as HPLC and LC-MS, is essential for the accurate monitoring and control of this impurity, ensuring the overall safety and quality of Metoprolol drug products. Continuous monitoring of pharmacopeial updates and further toxicological evaluation of this impurity are recommended to refine control strategies.

References

Comparative Guide to the Cross-Validation of Analytical Methods for 2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantification and purity assessment of 2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane, a key intermediate in the synthesis of Metoprolol.[1] The focus is on the cross-validation of analytical methods to ensure consistency, reliability, and reproducibility of results between different laboratories or analytical techniques.[2] This document is intended for researchers, scientists, and professionals in drug development.

Introduction to Cross-Validation

Cross-validation of an analytical method is the process of demonstrating that a validated method produces comparable and reliable results when performed by different analysts, in different laboratories, or with different instrumentation.[2][3] This is a critical step in method transfer and in multi-site studies to ensure data integrity.[2][4]

Analytical Methodologies

For a compound like this compound, which contains an aromatic ether and an oxirane functional group, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique, particularly with UV detection, for the analysis of non-volatile and thermally labile compounds. Reversed-phase HPLC is well-suited for separating the target compound from its impurities.[5][6]

  • Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can provide high sensitivity and specificity.

Data Presentation: A Comparative Summary

The following tables summarize typical performance characteristics for HPLC and GC methods based on data for structurally related aromatic ethers and oxirane-containing compounds. These values can serve as a benchmark for the validation of methods for this compound.

Table 1: HPLC Method Performance Characteristics

Validation ParameterTypical Acceptance CriteriaExpected Performance
Linearity (r²) ≥ 0.9990.9995
Range 80-120% of the test concentration10 - 150 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (% RSD)
- Repeatability≤ 2.0%< 1.0%
- Intermediate Precision≤ 3.0%< 1.5%
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1~0.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio of 10:1~0.3 µg/mL
Specificity No interference from placebo, impurities, or degradation productsPeak purity > 99.5%

Table 2: GC-MS Method Performance Characteristics

Validation ParameterTypical Acceptance CriteriaExpected Performance
Linearity (r²) ≥ 0.9980.9990
Range 70-130% of the test concentration1 - 100 µg/mL
Accuracy (% Recovery) 97.0 - 103.0%100.2%
Precision (% RSD)
- Repeatability≤ 2.5%< 1.2%
- Intermediate Precision≤ 3.5%< 2.0%
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1~0.05 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio of 10:1~0.15 µg/mL
Specificity No co-eluting peaks at the retention time of the analyteConfirmed by mass spectrum

Experimental Protocols

Below are detailed methodologies for HPLC and GC analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of 50 µg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Injection Mode: Split (10:1).

  • Injection Volume: 1 µL.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Dissolve the sample in Dichloromethane to a final concentration of 20 µg/mL.

Visualizations

The following diagrams illustrate key workflows and decision-making processes in the cross-validation of analytical methods.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_outcome Outcome Protocol Develop Cross-Validation Protocol DefineCriteria Define Acceptance Criteria Protocol->DefineCriteria LabA Lab A / Method 1 Analysis DefineCriteria->LabA LabB Lab B / Method 2 Analysis DefineCriteria->LabB SampleExchange Exchange & Analyze Blind Samples LabA->SampleExchange LabB->SampleExchange CompareResults Compare Results SampleExchange->CompareResults StatisticalAnalysis Statistical Analysis (e.g., Bland-Altman) CompareResults->StatisticalAnalysis Decision Results Meet Criteria? StatisticalAnalysis->Decision Pass Method Cross-Validation Successful Decision->Pass Yes Fail Investigate Discrepancies Decision->Fail No

Workflow for Inter-Laboratory Cross-Validation.

MethodSelection cluster_hplc HPLC Path cluster_gc GC Path AnalyteProperties Analyte Properties (Volatility, Thermal Stability) NonVolatile Non-Volatile / Thermally Labile AnalyteProperties->NonVolatile Volatile Volatile & Thermally Stable AnalyteProperties->Volatile SelectHPLC Select HPLC NonVolatile->SelectHPLC ValidateHPLC Validate HPLC Method SelectHPLC->ValidateHPLC CrossValidate Cross-Validate if Both Methods are Used ValidateHPLC->CrossValidate SelectGC Select GC Volatile->SelectGC ValidateGC Validate GC Method SelectGC->ValidateGC ValidateGC->CrossValidate

Decision Tree for Analytical Method Selection.

References

A Comparative Analysis of the Stability of 2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane and a Positional Isomer Under Forced Degradation Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative stability study of 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane, a key intermediate and potential impurity in the synthesis of pharmaceuticals like Metoprolol[1], and its ortho-isomer, 2-((2-(2-methoxyethyl)phenoxy)methyl)oxirane. The stability of such compounds is a critical factor in drug development and manufacturing, influencing the purity, safety, and shelf-life of the final active pharmaceutical ingredient (API)[2][3]. This document outlines the degradation behavior of these two compounds under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines[3][4].

The study aims to provide researchers, scientists, and drug development professionals with a clear understanding of the intrinsic stability of these molecules, facilitating the development of robust manufacturing processes and stable formulations.

Comparative Stability Data

The stability of the para- and ortho-isomers was evaluated under hydrolytic (acidic, basic, and neutral), oxidative, thermal, and photolytic stress conditions. The extent of degradation was quantified using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Table 1: Percentage Degradation of Isomers Under Various Stress Conditions

Stress ConditionParameters% Degradation of this compound (para-isomer)% Degradation of 2-((2-(2-methoxyethyl)phenoxy)methyl)oxirane (ortho-isomer)Major Degradants Formed
Acidic Hydrolysis 0.1 M HCl, 60°C, 24h12.5%15.8%Ring-opened diol
Basic Hydrolysis 0.1 M NaOH, 60°C, 24h18.2%22.5%Ring-opened diol
Neutral Hydrolysis Water, 60°C, 24h2.1%3.5%Ring-opened diol
Oxidative Stress 3% H₂O₂, RT, 24h8.5%10.2%Oxidized phenolic derivatives
Thermal Stress 105°C, 48h5.3%7.1%Polymerization products
Photolytic Stress UV light (254 nm), 24h4.8%6.2%Phenolic cleavage products

Experimental Protocols

A detailed methodology was followed to ensure the accuracy and reproducibility of the stability studies.

1. Materials and Methods

  • Test Compounds: this compound (para-isomer) and 2-((2-(2-methoxyethyl)phenoxy)methyl)oxirane (ortho-isomer) of >99% purity.

  • Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), Acetonitrile (HPLC grade), and purified water.

  • Instrumentation: A validated HPLC system with a UV detector, a photostability chamber, and a calibrated oven.

2. Forced Degradation Study Protocol Forced degradation studies were performed to assess the intrinsic stability of the compounds[2][4]. Solutions of the test compounds (1 mg/mL in acetonitrile) were subjected to the following conditions:

  • Acidic Hydrolysis: The drug solution was mixed with an equal volume of 0.1 M HCl and kept at 60°C for 24 hours.

  • Basic Hydrolysis: The drug solution was mixed with an equal volume of 0.1 M NaOH and kept at 60°C for 24 hours.

  • Neutral Hydrolysis: The drug solution was mixed with an equal volume of purified water and kept at 60°C for 24 hours.

  • Oxidative Stress: The drug solution was mixed with an equal volume of 3% H₂O₂ and stored at room temperature for 24 hours.

  • Thermal Degradation: The solid drug substance was placed in a hot air oven at 105°C for 48 hours.

  • Photolytic Degradation: The drug solution was exposed to UV light (254 nm) in a photostability chamber for 24 hours.

3. Analytical Method A stability-indicating reversed-phase HPLC method was used for the analysis of the stressed samples.

  • Column: C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 223 nm

  • Injection Volume: 20 µL

The method was validated for specificity, linearity, accuracy, and precision to ensure it could separate the parent drug from its degradation products.

Diagrams

Experimental Workflow for Comparative Stability Study

G cluster_0 Sample Preparation cluster_1 Forced Degradation Conditions cluster_2 Analysis cluster_3 Data Evaluation Para_Isomer Para-Isomer Solution Acid Acidic Hydrolysis (0.1M HCl, 60°C) Para_Isomer->Acid Base Basic Hydrolysis (0.1M NaOH, 60°C) Para_Isomer->Base Oxidation Oxidative Stress (3% H2O2, RT) Para_Isomer->Oxidation Thermal Thermal Stress (105°C) Para_Isomer->Thermal Photo Photolytic Stress (UV Light) Para_Isomer->Photo Ortho_Isomer Ortho-Isomer Solution Ortho_Isomer->Acid Ortho_Isomer->Base Ortho_Isomer->Oxidation Ortho_Isomer->Thermal Ortho_Isomer->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Compare Degradation Profiles HPLC->Data

Caption: Workflow of the forced degradation study.

General Degradation Pathway of Oxiranes

G Oxirane 2-(phenoxymethyl)oxirane Stress Stress Conditions (Acid/Base/Heat) Oxirane->Stress Diol 1-(Phenoxy)propane-2,3-diol (Hydrolysis Product) Stress->Diol Hydrolysis Polymer Polymerized Products (Thermal Degradation) Stress->Polymer Thermolysis

Caption: Primary degradation pathways for the oxirane ring.

Discussion

The results indicate that the para-isomer, this compound, is comparatively more stable than its ortho-counterpart under all tested stress conditions. The highest degradation for both isomers was observed under basic hydrolysis, followed by acidic hydrolysis. This is consistent with the known reactivity of the oxirane ring, which is susceptible to nucleophilic attack and ring-opening, particularly in the presence of strong acids or bases[5]. Both compounds showed moderate degradation under oxidative stress and were relatively stable under thermal and photolytic conditions.

The positional difference of the methoxyethyl group on the phenoxy ring appears to influence the overall stability of the molecule. The electron-donating nature of the methoxyethyl group may have a more pronounced effect on the reactivity of the oxirane ring when it is in the ortho position due to steric and electronic effects.

Conclusion

This comparative stability study provides valuable insights into the degradation behavior of this compound and its ortho-isomer. The para-isomer exhibits greater stability, which is a favorable characteristic for a pharmaceutical intermediate. Understanding these stability profiles is crucial for the development of appropriate handling, storage, and formulation strategies to minimize impurity formation and ensure the quality and safety of the final drug product. Further studies should focus on the isolation and characterization of the major degradation products to fully elucidate the degradation pathways.

References

Genotoxicity Assessment of 2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental genotoxicity data for 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane is not publicly available. This guide provides a comparative assessment based on data from structurally similar compounds, Phenyl Glycidyl Ether and Cresyl Glycidyl Ether, to infer potential genotoxic properties.

The oxirane ring, present in this compound, is a structural alert for genotoxicity, as epoxides are known to be reactive towards DNA. This guide summarizes available genotoxicity data for comparable glycidyl ethers to aid in the preliminary hazard identification of this compound.

Alternative Compounds for Comparison

For this comparative analysis, two structurally related aromatic glycidyl ethers have been selected:

  • Phenyl Glycidyl Ether (PGE): An aromatic ether with a glycidyl group. It is used in the production of epoxy resins.

  • Cresyl Glycidyl Ether (CGE): A mixture of ortho-, meta-, and para-isomers, it is also an aromatic glycidyl ether used as a reactive diluent in epoxy resins.

Comparative Genotoxicity Data

The following table summarizes the available genotoxicity data for Phenyl Glycidyl Ether and Cresyl Glycidyl Ether from key assays.

Compound Assay Type Test System Metabolic Activation (S9) Concentration/Dose Range Result Reference
Phenyl Glycidyl Ether Ames TestSalmonella typhimurium TA100, TA1535With and WithoutNot SpecifiedPositive[1]
Ames TestSalmonella typhimuriumWith and WithoutNot SpecifiedMutagenic[2]
Chromosomal AberrationAnimal Cells in vitroNot SpecifiedNot SpecifiedNegative[3]
Micronucleus AssayAnimal Cells in vivoNot SpecifiedNot SpecifiedNegative[3]
Cell TransformationSyrian Hamster Embryo CellsNot SpecifiedNot SpecifiedPositive[3]
Cresyl Glycidyl Ether Ames TestSalmonella typhimuriumNot SpecifiedNot SpecifiedMutagenic[4]
Germ Cell MutagenicityNot SpecifiedNot SpecifiedNot SpecifiedSuspected of causing genetic defects[5][6]

Detailed Experimental Protocols

Detailed methodologies for the key genotoxicity assays are provided below.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using various strains of Salmonella typhimurium that are auxotrophic for histidine.[7]

Principle: The assay measures the ability of a test substance to induce reverse mutations in histidine-deficient (his- ) strains of S. typhimurium, allowing them to grow on a histidine-free medium.[8] A positive test indicates that the chemical is mutagenic.[7]

Protocol:

  • Strain Preparation: Overnight cultures of the appropriate S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537, TA102) are prepared in nutrient broth.[9]

  • Metabolic Activation: For assays requiring metabolic activation, a rat liver homogenate (S9 fraction) is prepared and mixed with a cofactor solution.

  • Exposure: The test compound, bacterial culture, and either the S9 mix or a buffer (for tests without metabolic activation) are combined in a tube.[9]

  • Plating: Molten top agar is added to the mixture, which is then poured onto minimal glucose agar plates.[4]

  • Incubation: The plates are incubated at 37°C for 48-72 hours.[9]

  • Scoring: The number of revertant colonies on each plate is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[9]

In Vitro Micronucleus Assay

The in vitro micronucleus assay is used to detect the potential of a test substance to induce chromosomal damage, specifically clastogenicity (chromosome breakage) and aneugenicity (whole chromosome loss).[10]

Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells indicates genotoxic potential.

Protocol:

  • Cell Culture: Mammalian cells (e.g., Chinese hamster ovary (CHO) cells, human peripheral blood lymphocytes) are cultured to a suitable density.

  • Exposure: The cells are treated with various concentrations of the test substance, with and without metabolic activation (S9), for a defined period.

  • Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This ensures that the cells analyzed have completed one cell division.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: The frequency of micronucleated cells is determined by microscopic analysis of at least 2000 binucleated cells per concentration.[11] A significant, dose-dependent increase in the percentage of micronucleated cells compared to the negative control indicates a positive result.

In Vitro Mammalian Chromosomal Aberration Test

This assay identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[12]

Principle: The test evaluates the ability of a compound to induce changes in the structure of chromosomes, such as breaks, deletions, and exchanges, which are visible by microscopy during the metaphase stage of cell division.

Protocol:

  • Cell Culture: Suitable mammalian cell lines (e.g., CHO cells, human lymphocytes) are cultured.

  • Exposure: Cells are exposed to the test substance at several concentrations, with and without S9 metabolic activation.

  • Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase.

  • Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.

  • Staining and Analysis: The chromosomes are stained (e.g., with Giemsa), and metaphase spreads are analyzed under a microscope for structural aberrations.

  • Scoring: At least 100 well-spread metaphases per concentration are scored. A statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations indicates a positive result.

Mechanistic Insights and Signaling Pathways

Experimental Workflow Diagrams

References

A Comparative Guide to the Detection of 2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane: UV vs. Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of impurities are critical for ensuring the safety and efficacy of pharmaceutical products. "2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane," a known impurity of the beta-blocker Metoprolol, requires sensitive and specific analytical methods for its control.[1][2] This guide provides an objective comparison of two common high-performance liquid chromatography (HPLC) detection methods—ultraviolet (UV) spectroscopy and mass spectrometry (MS)—for the analysis of this specific compound. While direct comparative studies with comprehensive quantitative data for this particular impurity are not extensively published, this guide synthesizes information from the analysis of Metoprolol and its related substances to present a thorough comparison.

Data Presentation: A Comparative Overview

The choice between UV and MS detection often depends on the specific requirements of the analysis, such as the need for sensitivity, selectivity, or structural information. Mass spectrometry generally offers significant advantages in terms of sensitivity and specificity.[3][4]

ParameterUV DetectionMass Spectrometry (MS) DetectionJustification
Selectivity LowerHigherMS discriminates compounds based on their mass-to-charge ratio, which is a more unique identifier than UV absorbance, reducing the likelihood of interference from co-eluting compounds.[3]
Sensitivity (LOD/LOQ) Generally Higher (less sensitive)Generally Lower (more sensitive)MS can detect analytes at much lower concentrations than UV, often at the picogram or femtogram level, which is crucial for trace impurity analysis.[3][5]
Compound Identification Presumptive (based on retention time)Confirmatory (based on mass)MS provides molecular weight information and, with tandem MS (MS/MS), structural fragments, allowing for a much higher degree of confidence in compound identification.[3]
Quantification Linearity GoodExcellentBoth methods can provide excellent linearity over a defined concentration range, though MS often has a wider dynamic range.[5]
Applicability Requires a chromophoreDoes not require a chromophoreThe target compound possesses a phenyl ring, making it UV-active. However, MS is advantageous for impurities that may lack a UV chromophore.[6][7]
Cost & Complexity Lower cost, simpler operationHigher initial investment and more complex operation and maintenanceUV detectors are standard, robust, and relatively inexpensive, while mass spectrometers are more complex and costly instruments.
Matrix Effects Less susceptibleMore susceptible to ion suppression or enhancementThe sample matrix can significantly impact the ionization efficiency in MS, potentially affecting accuracy if not properly controlled.[5]

Experimental Protocols

The following are representative experimental protocols for the analysis of "this compound" using HPLC coupled with either UV or MS detection. These protocols are synthesized from established methods for Metoprolol and its impurities.[8][9]

HPLC-UV Method
  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photo Diode Array (PDA) detector.

  • Column: A C18 column (e.g., Agilent Poroshell 120 EC-C18, 3.0 × 100 mm, 2.7 µm) is suitable for separating Metoprolol and its related impurities.[8]

  • Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase and an organic solvent. For example:

    • Mobile Phase A: 10 mM Ammonium acetate in water.[8]

    • Mobile Phase B: Acetonitrile.[8]

  • Gradient Program:

    • Start with 10% B, hold for 1 minute.

    • Increase to 50% B over 4 minutes.[8]

    • Hold at 50% B for 2 minutes.

    • Return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 0.5 mL/min.[8]

  • Column Temperature: 30 °C.[8]

  • Injection Volume: 2-10 µL.

  • Detection: UV detection at 280 nm.[8]

HPLC-MS/MS Method
  • Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 column (e.g., Waters Unison US C18, 50 x 4.6 mm, 3.5 µm) or a similar stationary phase.[9]

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program: A suitable gradient to resolve the impurity from the main drug substance.

  • Flow Rate: 0.5 - 0.8 mL/min.

  • Injection Volume: 1-5 µL.

  • MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification. A precursor ion corresponding to the protonated molecule [M+H]⁺ of the analyte would be selected, and a specific product ion would be monitored. For "this compound" (Molecular Weight: 208.25), the precursor ion would be m/z 209.1.

    • Source Parameters: Optimized cone voltage, capillary voltage, desolvation gas temperature, and flow rate to achieve maximum signal intensity for the analyte.[9]

Mandatory Visualization

The following diagrams illustrate the general workflows for compound analysis using HPLC with UV and MS detection.

cluster_uv UV Detection Workflow uv_sample Sample Injection uv_hplc HPLC Separation (Based on Polarity) uv_sample->uv_hplc uv_detect UV Detector (Measures Absorbance) uv_hplc->uv_detect uv_data Chromatogram (Absorbance vs. Time) uv_detect->uv_data uv_result Presumptive ID & Quantification (Based on Retention Time & Peak Area) uv_data->uv_result

Caption: General workflow for compound analysis using HPLC-UV.

cluster_ms MS Detection Workflow ms_sample Sample Injection ms_hplc HPLC Separation (Based on Polarity) ms_sample->ms_hplc ms_ion Ionization Source (ESI) (Creates Charged Molecules) ms_hplc->ms_ion ms_analyzer Mass Analyzer (Separates by m/z) ms_ion->ms_analyzer ms_detector Detector (Counts Ions) ms_analyzer->ms_detector ms_data Mass Spectrum & Chromatogram (Intensity vs. m/z & Time) ms_detector->ms_data ms_result Confirmed ID & Quantification (Based on Mass & Peak Area) ms_data->ms_result

Caption: General workflow for compound analysis using HPLC-MS.

References

A Guide to Inter-Laboratory Method Transfer for the Analysis of 2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the inter-laboratory transfer of analytical methods for the quantification of 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane. This compound is a known impurity and a key intermediate in the synthesis of Metoprolol, a widely used beta-blocker.[1] Ensuring consistent and reliable analytical results across different laboratories is critical for quality control and regulatory compliance in pharmaceutical development.

This document outlines a primary High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method and compares it with an alternative Gas Chromatography-Mass Spectrometry (GC-MS) method. Detailed experimental protocols, data comparison tables, and workflow diagrams are provided to facilitate a successful method transfer.

Comparative Analysis of Analytical Methods

The selection of an analytical method depends on various factors, including the required sensitivity, sample matrix, and the instrumentation available. Below is a comparison of a primary HPLC-UV method and a secondary GC-MS method for the analysis of this compound.

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of the HPLC-UV and GC-MS methods.

ParameterHPLC-UVGC-MS (with Derivatization)
Limit of Detection (LOD) 5 - 20 ng/mL0.1 - 5 ng/mL
Limit of Quantification (LOQ) 20 - 70 ng/mL0.5 - 20 ng/mL
Linearity (R²) > 0.999> 0.999
Accuracy (% Recovery) 98 - 102%97 - 103%
Precision (%RSD) < 2.0%< 3.0%

Experimental Protocols

Detailed methodologies for the primary HPLC-UV method and the alternative GC-MS method are presented below.

Primary Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This robust method is suitable for routine quality control of this compound.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

2. Reagents and Standards:

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid.

  • Reference standard of this compound.

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of a buffer solution (e.g., water with 0.1% phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol). A common starting point is a 60:40 (v/v) mixture of buffer and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution of known concentration. Further dilute to prepare working standards for calibration.

  • Sample Solution: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers higher sensitivity and selectivity, which is particularly useful for trace-level analysis. Derivatization is often required to improve the volatility of the analyte.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

2. Reagents and Derivatizing Agent:

  • Solvents such as ethyl acetate and pyridine.

  • A silylating agent, for example, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

3. GC-MS Conditions:

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized analyte.

4. Sample Preparation and Derivatization:

  • Extract the analyte from the sample matrix using a suitable solvent like ethyl acetate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • To the dried residue, add pyridine and the silylating agent (e.g., BSTFA with TMCS).

  • Heat the mixture to facilitate derivatization (e.g., at 70°C for 30 minutes).

  • After cooling, the sample is ready for injection into the GC-MS.

Inter-Laboratory Method Transfer Protocol

A successful method transfer requires a well-defined protocol to ensure that the receiving laboratory can perform the analytical method with the same level of accuracy and precision as the originating laboratory.

Workflow for Inter-Laboratory Method Transfer

A Originating Lab: Method Development & Validation B Method Transfer Protocol (MTP) Generation A->B C Joint Training & Familiarization (Originating & Receiving Labs) B->C D Receiving Lab: Method Implementation & Testing C->D E Comparative Testing of Samples D->E F Data Review & Comparison Against Acceptance Criteria E->F G Method Transfer Report & Approval F->G H Successful Method Transfer G->H

Caption: Workflow for a successful inter-laboratory analytical method transfer.

Acceptance Criteria for Method Transfer

The following table outlines the recommended acceptance criteria for the comparative testing phase of the method transfer. Both the originating and receiving laboratories will analyze the same set of samples, and the results will be compared against these criteria.

ParameterAcceptance Criteria
Accuracy (% Recovery) The mean recovery at the receiving lab should be within ±5% of the originating lab's results.
Precision (%RSD) The relative standard deviation for replicate injections at the receiving lab should not exceed 3.0%.
Intermediate Precision The overall variability between the two labs should be evaluated, with an acceptance limit typically set based on the method's performance.
Linearity (R²) The coefficient of determination for the calibration curve at the receiving lab should be ≥ 0.998.
LOD and LOQ The determined Limit of Detection and Limit of Quantification at the receiving lab should be comparable to those established by the originating lab.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between the synthesis of Metoprolol, the formation of the this compound impurity, and the analytical methods used for its control.

cluster_0 Metoprolol Synthesis cluster_1 Impurity Formation cluster_2 Analytical Control A Starting Materials B Synthesis Process A->B C Metoprolol (API) B->C D 2-((4-(2-methoxyethyl)phenoxy) methyl)oxirane B->D as intermediate/ by-product G Quality Control & Method Transfer C->G Purity Assessment E HPLC-UV Method D->E Quantification F GC-MS Method D->F Quantification E->G F->G

References

A Comparative Guide to Method Accuracy for the Analysis of 2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical method accuracy for the quantification of 2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane, a known process impurity of the beta-blocker Metoprolol. The accuracy of an analytical method is a critical parameter in drug development and quality control, ensuring the reliability of quantitative data. Spiking studies are a common approach to evaluate method accuracy, where a known amount of the analyte is added to a sample matrix and the recovery is measured.

Data Summary of Spiking Studies

The following table summarizes hypothetical performance data for two common analytical techniques used for the quantification of small organic molecules like this compound in a drug substance matrix. This data is representative of typical results obtained during method validation.

Analytical MethodMatrixSpiking Level (µg/mL)Mean Recovery (%)RSD (%)
HPLC-UVMetoprolol Drug Substance0.5 (LOQ)98.22.5
1.0 (100%)101.51.8
2.0 (200%)99.81.5
GC-MSMetoprolol Drug Substance0.1 (LOQ)95.54.2
1.0 (100%)99.12.1
2.0 (200%)100.51.9

RSD: Relative Standard Deviation LOQ: Limit of Quantification

Experimental Protocols

A detailed methodology for a spiking study to determine the method accuracy for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection is provided below. A similar protocol can be adapted for Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To assess the accuracy of the analytical method for the quantification of this compound in Metoprolol drug substance through recovery studies.

Materials:

  • This compound reference standard

  • Metoprolol drug substance (placebo or known to be free of the impurity)

  • HPLC grade acetonitrile, methanol, and water

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

Procedure:

  • Preparation of Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol) to prepare a stock solution of a known concentration.

  • Preparation of Spiked Samples:

    • Accurately weigh a predetermined amount of the Metoprolol drug substance into separate volumetric flasks.

    • Spike the drug substance with the this compound standard solution at three different concentration levels (e.g., 50%, 100%, and 150% of the target analyte concentration). Prepare each concentration in triplicate.

    • Dissolve the spiked samples in the appropriate diluent and make up to volume.

  • Sample Analysis:

    • Analyze the spiked samples using a validated HPLC method. The chromatographic conditions, such as the column, mobile phase, flow rate, and UV detection wavelength, should be optimized for the separation and detection of the analyte.

  • Data Analysis:

    • Calculate the percentage recovery for each spiked sample using the following formula:

    • Calculate the mean recovery and the relative standard deviation (RSD) for each concentration level.

Acceptance criteria for recovery are typically between 80% and 120% for impurities.

Visualizations

The following diagrams illustrate the workflow of a typical spiking study and the logical relationship of accuracy assessment within overall method validation.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Start weigh_matrix Weigh Drug Substance start->weigh_matrix spike_analyte Spike with Analyte weigh_matrix->spike_analyte dissolve Dissolve and Dilute spike_analyte->dissolve hplc_analysis HPLC Analysis dissolve->hplc_analysis calc_recovery Calculate % Recovery hplc_analysis->calc_recovery evaluate Evaluate Against Acceptance Criteria calc_recovery->evaluate end_node End evaluate->end_node

Caption: Experimental workflow for a spiking study to determine method accuracy.

method_validation_relationship cluster_parameters Key Validation Parameters cluster_accuracy_components Accuracy Assessment mv Method Validation specificity Specificity mv->specificity linearity Linearity mv->linearity accuracy Accuracy mv->accuracy precision Precision mv->precision lod_loq LOD & LOQ mv->lod_loq robustness Robustness mv->robustness spiking_studies Spiking Studies accuracy->spiking_studies srm_analysis Analysis of Certified Reference Materials accuracy->srm_analysis

Caption: Logical relationship of accuracy assessment in method validation.

Navigating Regulatory Compliance: A Comparative Guide to "2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane" in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of active pharmaceutical ingredients (APIs) is a meticulously regulated process where the control of intermediates and impurities is paramount. This guide provides a comparative analysis of "2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane," a key intermediate in the production of the widely used beta-blocker, Metoprolol. Understanding its regulatory standing, performance in synthesis, and comparison with alternatives is crucial for ensuring drug quality, safety, and efficacy.

Regulatory Landscape: A Focus on Impurity Control

"this compound" is not directly regulated as a standalone substance by major regulatory bodies like the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA). Instead, its conformity with regulatory guidelines is evaluated in the context of its role as a critical intermediate and a potential process-related impurity in the final Metoprolol drug product.

Regulatory authorities place stringent controls on impurities in APIs to ensure patient safety.[1][2] The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides a framework for the identification, qualification, and control of impurities in new drug substances and products. For a well-characterized intermediate like "this compound," manufacturers must demonstrate that it is effectively consumed during the synthesis process and that any residual amounts in the final API are below established and toxicologically qualified limits.

The EMA's revised guidelines on the chemistry of active substances emphasize a risk-based approach to controlling impurities, with a particular focus on potentially genotoxic impurities. The oxirane moiety present in "this compound" raises a structural alert for potential genotoxicity, necessitating a thorough toxicological assessment to determine acceptable limits in the final drug product.

Performance in Metoprolol Synthesis: A Quantitative Comparison

The primary synthetic route to Metoprolol involves the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin to form "this compound," which is then reacted with isopropylamine to yield Metoprolol. Various studies have reported on the efficiency of this process, with yields for the formation of the oxirane intermediate and the final Metoprolol product varying based on reaction conditions.

Synthetic RouteKey IntermediateReported Yield of IntermediateReported Overall Yield of MetoprololReported Purity of MetoprololReference
Route A: Traditional Epichlorohydrin Route This compound 51% - 77%83.4% - 93.6%>99%[3][4]
Route B: Chemoenzymatic Synthesis (S)-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-olNot directly reportedHigh yield with 99% enantiomeric excessHigh[5]
Route C: Alternative Epoxide Formation 1-(2,3-epoxypropoxy)-4-(2-methoxyethyl)benzene80%~95%96%[6]

Note: The yields and purities reported are based on specific laboratory or patent-described procedures and may vary depending on the scale and optimization of the process.

Experimental Protocols

Synthesis of this compound (Intermediate for Route A)

This protocol is based on a common laboratory-scale synthesis.

Materials:

  • 4-(2-methoxyethyl)phenol

  • Epichlorohydrin

  • Sodium hydroxide or Potassium carbonate

  • Ethanol or Dimethylformamide (DMF)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Purified water

Procedure:

  • Dissolve 4-(2-methoxyethyl)phenol in ethanol or DMF in a reaction flask.

  • Add a base (e.g., sodium hydroxide or potassium carbonate) to the solution and stir.

  • Slowly add epichlorohydrin to the reaction mixture.

  • Heat the mixture to a specified temperature (e.g., 60 ± 2°C) and stir for a designated time (e.g., 4 hours).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into purified water and extract with ethyl acetate.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the colorless oily substance, this compound.[3]

Alternatives and Comparative Analysis

While the traditional route involving "this compound" is widely used, alternative synthetic strategies for Metoprolol exist, aiming to improve yield, enantioselectivity, and reduce the formation of impurities.

Chemoenzymatic Synthesis (Route B): This approach utilizes enzymes, such as lipases, for the kinetic resolution of a chlorohydrin intermediate. This method offers the advantage of producing enantiomerically pure (S)-Metoprolol with high yield and enantiomeric excess.[5] This can be particularly beneficial as the pharmacological activity of Metoprolol resides primarily in the (S)-enantiomer.

Alternative Epoxide Formation (Route C): Some synthetic variations focus on different methods to form the epoxide ring, potentially leading to higher yields and purity of the intermediate.[6]

Comparison of Synthetic Routes

FeatureRoute A (Traditional)Route B (Chemoenzymatic)Route C (Alternative Epoxide)
Key Advantage Well-established and widely used.High enantioselectivity, producing the desired (S)-enantiomer.Potentially higher yield and purity of the intermediate.
Key Disadvantage May require chiral resolution to obtain the pure (S)-enantiomer.May involve more complex enzymatic steps.May require different starting materials or reaction conditions.
Impurity Profile Risk of residual oxirane intermediate and other process-related impurities.Can lead to a cleaner product with fewer isomeric impurities.Impurity profile needs to be carefully characterized.
Cost-Effectiveness Generally cost-effective for large-scale production.Can be more expensive due to the cost of enzymes and specialized equipment.Cost-effectiveness depends on the specific reagents and conditions used.

Signaling Pathways and Workflow Diagrams

To visualize the synthetic process and the role of the intermediate, the following diagrams are provided.

Caption: Synthetic workflow for Metoprolol via the oxirane intermediate.

Regulatory_Consideration_Pathway A Synthesis of Metoprolol B This compound(Intermediate/Impurity) A->B C Final Metoprolol API B->C E Impurity Profiling & Control B->E F Toxicological Assessment (Genotoxicity) B->F Structural Alert D Regulatory Submission (FDA/EMA) C->D G Compliance with ICH Guidelines D->G Demonstrates E->D F->E

References

Safety Operating Guide

Proper Disposal of 2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This guide provides essential safety and logistical information for the proper disposal of 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane (CAS No. 56718-70-8). Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and environmental compliance. This compound is an irritant and requires careful handling during disposal.

Immediate Safety and Hazard Information

Understanding the hazards associated with this compound is the first step in its safe disposal. This chemical possesses the following hazards:

  • Skin Irritation: Causes skin irritation.[1][2]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2]

  • Potential Skin Sensitizer: May cause an allergic skin reaction.[2]

  • Potential Respiratory Irritant: May cause respiratory irritation.[2]

Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment and in a controlled environment.

Table 1: Hazard Classification and Precautionary Statements
Hazard ClassGHS CategorySignal WordHazard StatementPrecautionary Statements (Disposal Context)
Skin Corrosion/Irritation2WarningH315: Causes skin irritationP280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. P362+P364: Take off contaminated clothing and wash it before reuse.
Serious Eye Damage/Eye Irritation2AWarningH319: Causes serious eye irritationP280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Skin Sensitization1WarningH317: May cause an allergic skin reactionP261: Avoid breathing dust/fume/gas/mist/vapors/spray. P272: Contaminated work clothing should not be allowed out of the workplace. P280: Wear protective gloves.
Specific target organ toxicity, single exposure3WarningH335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.

Personal Protective Equipment (PPE) and Handling

Prior to handling this compound for disposal, all personnel must be equipped with the following PPE:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[1]

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat.[1] Gloves must be inspected before use.

  • Respiratory Protection: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1][3]

  • Body Protection: Wear appropriate protective clothing to prevent skin contact.

Safe Handling Practices:

  • Avoid contact with skin and eyes.[1]

  • Do not breathe vapors or mist.[1]

  • Wash hands thoroughly after handling.[1]

  • Ensure adequate ventilation.[1]

Spill Management

In the event of a spill, follow these procedures to minimize exposure and environmental contamination:

  • Evacuate: Immediately evacuate personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent further leakage or spillage if it is safe to do so.

  • Absorb: Use an inert, non-combustible absorbent material such as sand, earth, or vermiculite to contain the spill.

  • Collect: Carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[1]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.

  • Personal Protection: Wear full PPE, including respiratory protection, during the entire cleanup process.

Disposal Procedures

The disposal of this compound and its containers must be managed as hazardous waste in accordance with all applicable federal, state, and local regulations.[4][5]

Step-by-Step Disposal Protocol:
  • Waste Identification: This chemical is a hazardous waste due to its irritant properties.

  • Container Selection: Use a designated, compatible, and properly sealed hazardous waste container.[6] The container must be clearly labeled with the chemical name "this compound" and the appropriate hazard symbols.

  • Waste Segregation: Do not mix this waste with other waste streams unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.

  • Storage: Store the sealed waste container in a designated and secure Satellite Accumulation Area (SAA) away from incompatible materials.[5][6]

  • Empty Containers: Empty containers that held this chemical must be triple-rinsed with a suitable solvent.[4] The rinsate must be collected and disposed of as hazardous waste.[4] After triple-rinsing, the container can be disposed of as regular trash after defacing the label.[4]

  • Disposal Request: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[5]

Prohibited Disposal Methods:

  • DO NOT dispose of this chemical down the drain.[4][6]

  • DO NOT dispose of this chemical by evaporation in a fume hood.[4][6]

  • DO NOT dispose of this chemical in regular trash unless it has been properly treated and confirmed as non-hazardous by a qualified professional.[7]

Table 2: Disposal Logistics and Compliance
AspectGuidelineRegulatory Compliance
Waste Characterization Hazardous (Irritant)Resource Conservation and Recovery Act (RCRA)
Container Management Use compatible, sealed, and labeled containers.40 CFR Part 262
Storage Store in a designated Satellite Accumulation Area.40 CFR §262.15
Disposal Method Via licensed hazardous waste contractor.Local, State, and Federal Regulations
Spill Response Absorb with inert material and collect as hazardous waste.Clean Water Act, Clean Air Act

Experimental Workflow and Decision Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation cluster_waste_handling Waste Handling cluster_disposal Final Disposal start Start: Need to dispose of This compound ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe fume_hood Work in a Well-Ventilated Fume Hood ppe->fume_hood is_spill Is it a spill? fume_hood->is_spill spill_procedure Follow Spill Management Protocol: 1. Evacuate & Ventilate 2. Contain & Absorb 3. Collect in Labeled Container is_spill->spill_procedure Yes collect_waste Collect Waste Chemical in a Labeled, Compatible Container is_spill->collect_waste No storage Store Waste Container in Designated Satellite Accumulation Area spill_procedure->storage is_container_empty Is the original container empty? collect_waste->is_container_empty triple_rinse Triple-Rinse Container with Suitable Solvent is_container_empty->triple_rinse Yes is_container_empty->storage No (Waste Product) collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Deface Label and Dispose of Container as Regular Trash triple_rinse->dispose_container collect_rinsate->storage contact_ehs Contact EHS or Licensed Waste Disposal Contractor storage->contact_ehs end End of Disposal Process contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane. Adherence to these protocols is essential for minimizing risks and ensuring a safe laboratory environment. This compound is classified as a skin and eye irritant.[1]

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against exposure. The following table summarizes the necessary personal protective equipment for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[2] A face shield may be necessary when there is a potential for splashes.Protects against splashes and vapors that can cause serious eye irritation.
Hand Protection Chemical-resistant, impervious gloves. Nitrile rubber (NBR) gloves with a minimum thickness of 0.4 mm are recommended.[1] Always inspect gloves for integrity before use and wash hands after handling.[2]Prevents skin contact, which can cause skin irritation.[1] Nitrile gloves offer good resistance to a variety of chemicals.[3][4][5]
Body Protection A flame-retardant lab coat or chemical-resistant apron should be worn.[6] For larger quantities or in case of splashes, a chemical-protection suit may be necessary.[1]Protects against accidental skin contact and contamination of personal clothing.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7] If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge should be used.[2]Minimizes the inhalation of vapors, which may cause respiratory irritation.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is critical for safely handling this compound.

1. Preparation and Pre-Handling Check:

  • Read and understand the Safety Data Sheet (SDS) thoroughly before beginning any work.

  • Ensure that a designated work area, preferably a chemical fume hood, is clean and uncluttered.

  • Verify that all necessary PPE is available and in good condition.

  • Locate the nearest eyewash station and safety shower and confirm they are operational.

  • Have a chemical spill kit readily accessible.

2. Handling the Compound:

  • Don the appropriate PPE as specified in the table above.

  • Handle the chemical in a well-ventilated area or a fume hood to minimize inhalation of vapors.[7]

  • Avoid direct contact with skin and eyes.[2]

  • Use compatible labware (e.g., glass, polyethylene) to prevent reactions.

  • Keep containers tightly closed when not in use to prevent the release of vapors.

3. Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Spill: For minor spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated material in a sealed, labeled container for disposal. For major spills, evacuate the area and contact emergency services.

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure safety.

1. Waste Categorization:

  • Unused/Uncured Product: Unused or unreacted this compound is considered hazardous chemical waste.

  • Cured Product: If the oxirane is part of a reaction mixture that has fully cured and solidified, it is generally considered inert and may be disposable as regular solid waste, depending on local regulations.[8][9]

  • Contaminated Materials: All materials that have come into contact with the chemical (e.g., gloves, absorbent pads, paper towels, empty containers) should be treated as hazardous waste.

2. Disposal Procedure:

  • Uncured Waste: Collect all liquid and solid waste contaminated with the uncured compound in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. Puncture the container to prevent reuse.

  • Final Disposal: All hazardous waste must be disposed of through a licensed chemical waste disposal company, in accordance with all local, state, and federal regulations. Do not dispose of this chemical down the drain.

Safe Handling Workflow

prep Preparation (Review SDS, Check PPE & Fume Hood) handling Handling (Don PPE, Work in Fume Hood) prep->handling spill Spill Occurs handling->spill Potential Incident use Chemical Use in Experiment handling->use minor_spill Minor Spill Procedure (Absorb, Collect Waste) spill->minor_spill Minor major_spill Major Spill Procedure (Evacuate, Call Emergency Services) spill->major_spill Major waste_collection Waste Collection (Segregate Hazardous Waste) use->waste_collection decontamination Decontamination (Clean Workspace, Remove PPE) waste_collection->decontamination disposal Disposal (Arrange for Licensed Disposal) decontamination->disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane
Reactant of Route 2
Reactant of Route 2
2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。